molecular formula C43H49ClN6O5 B15543765 PROTAC AR Degrader-9

PROTAC AR Degrader-9

货号: B15543765
分子量: 765.3 g/mol
InChI 键: HIASROZGGWJIKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PROTAC AR Degrader-9 is a useful research compound. Its molecular formula is C43H49ClN6O5 and its molecular weight is 765.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H49ClN6O5

分子量

765.3 g/mol

IUPAC 名称

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-4-[1-[[1-[4-[(2,6-dioxopiperidin-3-yl)carbamoyl]phenyl]piperidin-3-yl]methyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C43H49ClN6O5/c44-38-24-37(14-9-33(38)25-45)55-36-15-10-34(11-16-36)46-41(52)31-5-3-29(4-6-31)30-19-22-49(23-20-30)26-28-2-1-21-50(27-28)35-12-7-32(8-13-35)42(53)47-39-17-18-40(51)48-43(39)54/h3-9,12-14,24,28,30,34,36,39H,1-2,10-11,15-23,26-27H2,(H,46,52)(H,47,53)(H,48,51,54)

InChI 键

HIASROZGGWJIKC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Formation of the PROTAC AR Degrader-9 Ternary Complex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the formation of the ternary complex involving "PROTAC AR Degrader-9," the Androgen Receptor (AR), and the E3 ubiquitin ligase Cereblon (CRBN). By facilitating the proximity of AR and Cereblon, this compound initiates the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor, a key driver in various pathologies, including prostate cancer.[1][2][3] This document details the mechanism of action, presents available quantitative data, outlines comprehensive experimental protocols for characterization, and provides visual representations of the key processes.

Mechanism of Action: Orchestrating Protein Degradation

This compound is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the Androgen Receptor, a second ligand that recruits the Cereblon E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[4][5] The fundamental mechanism of action unfolds in a cyclical process:

  • Ternary Complex Formation : this compound first binds to both the Androgen Receptor and the Cereblon E3 ligase complex, bringing them into close proximity to form a transient ternary complex (AR:this compound:Cereblon).[6]

  • Ubiquitination : Once the ternary complex is formed, Cereblon, as a component of the Cullin-RING E3 ubiquitin ligase machinery, facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR protein.[2]

  • Proteasomal Degradation : The polyubiquitinated Androgen Receptor is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged AR into small peptides.[1][2]

  • Recycling of PROTAC : Following the degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation, acting as a catalyst for the removal of multiple AR molecules.[2]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive biophysical data for this specific PROTAC is not widely available in the public domain.

ParameterValueCell Line/SystemReference
DC50 (Degradation)262.38 nMHuman Hair Follicle Papilla Cells (HDPCs)[4]
Dmax (Degradation)Not available in the searched literature.Not applicable
Binding Affinity (Kd) to AR Not available in the searched literature.Not applicable
Binding Affinity (Kd) to Cereblon Not available in the searched literature.Not applicable
Ternary Complex Affinity (Kd) Not available in the searched literature.Not applicable
Cooperativity (α) Not available in the searched literature.Not applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PROTAC efficacy and the underlying mechanism of ternary complex formation. The following are detailed protocols for key experiments, adapted for the study of this compound.

Western Blot for AR Degradation

This is a foundational assay to quantify the degradation of the target protein in a cellular context.[1][7]

Objective : To determine the DC50 and Dmax of this compound in a relevant cell line (e.g., LNCaP, VCaP, or 22Rv1).

Materials :

  • AR-positive prostate cancer cell line

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system and densitometry software

Procedure :

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE :

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature samples by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer :

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis :

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane for a loading control.

    • Quantify band intensities using densitometry software. Normalize AR levels to the loading control and then to the vehicle control.

    • Plot the percentage of remaining AR against the log of the PROTAC concentration to determine DC50 and Dmax values.[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8][9][10][11]

Objective : To determine the binding affinities (Kd) of this compound to AR and Cereblon individually, and the affinity and kinetics of the ternary complex.

Materials :

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, SA)

  • Purified recombinant AR protein (ligand-binding domain or full-length)

  • Purified recombinant Cereblon/DDB1 complex

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS) or affinity capture reagents (e.g., anti-His antibody)

Procedure :

A. Binary Interaction Analysis (PROTAC to AR and Cereblon) :

  • Immobilization : Immobilize either AR or Cereblon onto the sensor chip surface.

  • Analyte Injection : Inject a series of concentrations of this compound over the surface.

  • Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

B. Ternary Complex Analysis :

  • Immobilization : Immobilize the E3 ligase (Cereblon/DDB1) onto the sensor chip.[9]

  • Analyte Injection :

    • To measure the binary interaction, inject this compound alone.

    • To measure the ternary interaction, inject a mixture of this compound and a near-saturating concentration of AR.[9]

  • Data Analysis :

    • Determine the kinetic parameters for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary binding of PROTAC to Cereblon) / Kd (ternary binding of PROTAC+AR to Cereblon).[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in solution.[12][13][14][15]

Objective : To confirm and quantify the formation of the AR:this compound:Cereblon ternary complex.

Materials :

  • Tagged recombinant proteins: e.g., GST-tagged AR and His-tagged Cereblon/DDB1

  • This compound

  • TR-FRET detection reagents: e.g., Terbium-conjugated anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure :

  • Reagent Preparation : Prepare solutions of the tagged proteins, this compound, and TR-FRET antibodies in assay buffer.

  • Assay Plate Setup : In a microplate, add the GST-AR, His-Cereblon/DDB1, and a serial dilution of this compound.

  • Antibody Addition : Add the donor and acceptor antibodies to the wells.

  • Incubation : Incubate the plate at room temperature to allow for complex formation and antibody binding.

  • Measurement : Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • Data Analysis : Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET signal against the PROTAC concentration, which is characteristic of the "hook effect" in PROTAC-induced ternary complex formation.[12]

Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection

Co-IP is used to verify the formation of the ternary complex within a cellular environment.[16][17][18][19][20]

Objective : To demonstrate the this compound-dependent interaction between AR and Cereblon in cells.

Materials :

  • Cells expressing tagged versions of AR or Cereblon (e.g., HA-AR or Flag-Cereblon)

  • This compound

  • Cell lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-HA or anti-Flag)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure :

  • Cell Treatment : Treat cells with this compound or vehicle control.

  • Cell Lysis : Lyse the cells to release protein complexes.

  • Immunoprecipitation :

    • Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-HA to pull down HA-AR).

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing : Wash the beads to remove non-specific binders.

  • Elution : Elute the protein complexes from the beads.

  • Western Blot Analysis : Analyze the eluates by Western blotting using antibodies against both AR and Cereblon to detect the co-precipitated proteins. An increased amount of Cereblon in the HA-AR immunoprecipitate in the presence of this compound would indicate the formation of the ternary complex.

Visualizing the Process

Signaling Pathway of PROTAC-Mediated AR Degradation

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_proteasome 26S Proteasome AR Androgen Receptor (AR) Ternary_Complex AR:PROTAC:CRBN Ternary Complex AR->Ternary_Complex PROTAC PROTAC AR Degrader-9 PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound mediated degradation of the Androgen Receptor.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) - Binary & Ternary Binding Kinetics - Affinity (Kd) - Cooperativity (α) TR_FRET Time-Resolved FRET (TR-FRET) - Ternary Complex Formation Western_Blot Western Blot - AR Degradation (DC50, Dmax) Co_IP Co-Immunoprecipitation (Co-IP) - In-cell Ternary Complex Formation Western_Blot->Co_IP Confirm Mechanism Start This compound Start->SPR Start->TR_FRET Start->Western_Blot

References

The Core Principles of Proteolysis-Targeting Chimeras for Androgen Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies primarily focus on inhibiting AR activity; however, the development of resistance, often through AR mutations or overexpression, poses a significant clinical challenge. Proteolysis-Targeting Chimera (PROTAC) technology presents a novel therapeutic paradigm that shifts from occupancy-driven inhibition to event-driven protein degradation.[1] Instead of merely blocking the target protein, PROTACs harness the cell's endogenous ubiquitin-proteasome system to induce the selective degradation and removal of the AR protein.[1] This guide provides a comprehensive technical overview of the fundamental principles of AR-targeting PROTACs, summarizes key preclinical data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.

The Androgen Receptor Signaling Pathway

The classical activation of the Androgen Receptor pathway is initiated by the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[1] This binding event triggers a conformational change, leading to the dissociation from heat shock proteins, homodimerization, and subsequent translocation into the nucleus.[1] Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[1]

AR_Signaling_Pathway cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Homodimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene (e.g., PSA) ARE->Gene Initiates Transcription

Caption: Classical Androgen Receptor (AR) signaling pathway.

Mechanism of Action of AR-Targeting PROTACs

AR-targeting PROTACs are heterobifunctional molecules engineered to co-opt the cell's ubiquitin-proteasome system for the specific degradation of the AR protein.[1] These chimeric molecules consist of three essential components: a ligand that binds to the AR (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The mechanism is initiated by the PROTAC simultaneously binding to both the AR and an E3 ligase, thereby forming a ternary complex.[1][3][4][5] This induced proximity facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the AR protein.[1][6][3] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1][3] Following the degradation of the AR, the PROTAC is released and can catalytically induce the degradation of additional AR molecules.[1][2]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) Ternary_Complex AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex PROTAC AR-PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E2 E2-Ubiquitin E2->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Ub_AR->Proteasome Recognition & Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Recycled_PROTAC->AR Catalytic Cycle

Caption: Mechanism of action for an AR-targeting PROTAC.

Key Components of AR PROTACs

The efficacy of an AR-targeting PROTAC is contingent on the interplay of its three core components:

  • AR Ligands (Warheads): The design of AR PROTACs frequently utilizes established AR antagonists. Derivatives of molecules such as enzalutamide (B1683756) and bicalutamide (B1683754) are commonly employed to target the AR's ligand-binding domain (LBD).[1] More recent strategies involve the development of PROTACs that can target other domains of the AR, including the N-terminal domain (NTD) or the DNA-binding domain (DBD), which may prove effective against LBD mutations or splice variants like AR-V7 that lack the LBD.[1]

  • E3 Ligase Ligands: While human cells contain over 600 E3 ligases, only a select few have been successfully recruited by small-molecule ligands for PROTAC development.[1] The most predominantly used E3 ligases in AR PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7][8][9] Ligands for CRBN, such as thalidomide (B1683933) and its analogs, are often favored due to their smaller molecular weight and more favorable drug-like properties.[3]

  • Linkers: The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[][11][12] Linker design is not merely about connecting the two ligands; its length, rigidity, and composition can significantly impact the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination.[3][] Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[13]

Quantitative Data on AR PROTAC Efficacy

The in vitro potency of PROTACs is primarily characterized by two key metrics: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of degradation (Dmax). The anti-proliferative effect is measured by the half-maximal inhibitory concentration (IC50).

PROTACAR Ligand (Target Domain)E3 Ligase LigandCell LineDC50DmaxIC50Reference(s)
ARV-110 Aryloxy cyclohexane (B81311) (LBD)CereblonVCaP< 1 nM>90%-[14]
LNCaP< 1 nM>90%-[14]
ARD-266 Potent AR antagonistVHLLNCaP1 nM>95%-[8][15][16]
VCaP0.2 nM>95%-[8][15][16]
22Rv10.2 nM>95%-[8][15][16]
ARD-69 -VHLLNCaP0.86 nM--[7]
VCaP0.76 nM--[7]
ITRI-126 AR NTD binderPomalidomide (CRBN)LNCaP--0.4 µM[17][18]
CWR22Rv1--0.07 µM[17][18]
VCaP--0.2 µM[17][18]
PROTAC 11 Potent AR antagonistVHLLNCaP1 nM>95%-[8]
VCaP0.2 nM>95%-[8]
22Rv10.2 nM>95%-[8]

Key Experimental Protocols

The evaluation of AR PROTAC efficacy and mechanism of action necessitates a series of well-defined experiments.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Degradation AR Degradation Assay (Western Blot) - Determine DC50 & Dmax Viability Cell Viability & Proliferation Assay (e.g., CellTiter-Glo®) - Determine IC50 Degradation->Viability Ubiquitination Ubiquitination Assay Degradation->Ubiquitination Binding Binding & Ternary Complex Formation Assays (SPR, FRET, AlphaLISA) Binding->Degradation Xenograft Xenograft Tumor Model - Assess anti-tumor efficacy Viability->Xenograft

Caption: General experimental workflow for AR PROTAC evaluation.

In Vitro AR Degradation Assay (Western Blot)

This is the foundational assay to confirm and quantify target protein degradation.

  • Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.[1]

  • Methodology:

    • Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.[1]

    • Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Include a positive control (a known potent degrader) and a negative control (the AR antagonist warhead alone).[1]

    • Incubation: Incubate for a predetermined time, typically 18-24 hours.[1]

    • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.

    • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the percentage of remaining AR protein against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.[1]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC.[1]

  • Methodology:

    • Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at an appropriate density.[1]

    • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.[1]

    • Incubation: Incubate the plate for an extended period, typically 5-7 days, to observe effects on proliferation.[1][18]

    • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the PROTAC concentration to calculate the IC50 value.

Ternary Complex Formation Assays

Several biophysical methods can be employed to confirm and characterize the formation of the AR-PROTAC-E3 ligase ternary complex.

  • Objective: To provide evidence of ternary complex formation and assess its stability and cooperativity.

  • Methodologies:

    • Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the AR and the E3 ligase, as well as the formation of the ternary complex in real-time.[5][19]

    • Förster Resonance Energy Transfer (FRET): By labeling the AR and the E3 ligase with a FRET pair of fluorophores, the proximity induced by the PROTAC can be detected as an increase in the FRET signal.[5][19]

    • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based assay uses donor and acceptor beads conjugated to antibodies or tags for the AR and E3 ligase. Upon ternary complex formation, the beads are brought into proximity, generating a chemiluminescent signal.[5][19]

    • In Vitro Pull-down Assay: This method involves purifying the E3 ligase and using it to pull down the target protein in the presence of the PROTAC, which can then be detected by Western Blot.[20]

In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of an AR PROTAC in a living organism.

  • Objective: To evaluate the ability of a PROTAC to inhibit tumor growth in vivo.[1]

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).[1]

    • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP or 22Rv1 xenografts) into the flanks of the mice.[1]

    • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.[1]

    • Dosing: Administer the PROTAC (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

    • Monitoring: Regularly measure tumor volume and body weight.

    • Endpoint Analysis: At the end of the study, excise the tumors and analyze them for AR protein levels (by Western Blot or immunohistochemistry) and other relevant biomarkers.

Conclusion and Future Directions

AR-targeting PROTACs represent a powerful and promising therapeutic strategy for prostate cancer, particularly in overcoming resistance to conventional AR inhibitors.[1] By inducing the degradation of the Androgen Receptor, these innovative therapeutics can effectively neutralize the primary driver of the disease.[1] The robust preclinical data and encouraging clinical results for compounds like ARV-110 validate the potential of this modality.[1] As our understanding of PROTAC design principles, particularly concerning linker optimization and ternary complex formation, continues to deepen, and as new E3 ligases are harnessed, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.[1]

References

Technical Guide: The PROTAC AR Degrader Bavdegalutamide (ARV-110) and Its Hypothesized Effect on Paracrine Factors in the Prostate Cancer Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of Bavdegalutamide (ARV-110), a first-in-class oral PROteolysis TArgeting Chimera (PROTAC) Androgen Receptor (AR) degrader. It explores its mechanism of action and the scientifically-grounded hypothesis regarding its impact on paracrine signaling within the prostate tumor microenvironment (TME). This document is intended for researchers, scientists, and professionals in drug development.

Introduction: Targeting the Androgen Receptor in Prostate Cancer

Androgen Receptor (AR) signaling is the primary driver of prostate cancer progression, even in the castration-resistant state (mCRPC).[1][2] Conventional therapies like enzalutamide (B1683756) and abiraterone (B193195) target the AR pathway by inhibiting ligand binding or androgen synthesis. However, resistance often develops through mechanisms such as AR gene amplification, mutations in the ligand-binding domain, and expression of AR splice variants.[1][3]

PROTACs represent a novel therapeutic modality that hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate target proteins entirely, rather than merely inhibiting them.[3][4] Bavdegalutamide (ARV-110) is an orally bioavailable PROTAC designed to selectively target and degrade the AR protein, offering a promising strategy to overcome the resistance mechanisms of existing AR-targeted agents. By eliminating the AR protein, ARV-110 not only shuts down its transcriptional activity but is also hypothesized to alter the paracrine signaling landscape of the TME, which plays a critical role in tumor growth, angiogenesis, and immune evasion.

Mechanism of Action: Catalytic Degradation of the Androgen Receptor

Bavdegalutamide is a heterobifunctional molecule composed of a ligand that binds to the AR and a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[3] Its mechanism proceeds through the following key steps:

  • Ternary Complex Formation: ARV-110 simultaneously binds to the AR protein and the CRBN E3 ligase, forming a ternary complex.[3]

  • Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the AR protein with a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated AR is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After inducing degradation, ARV-110 is released and can bind to another AR protein, enabling a single molecule to induce the degradation of multiple target proteins.[3]

This catalytic mode of action allows for potent and sustained suppression of AR signaling at low nanomolar concentrations.[2]

cluster_0 Cellular Environment ARV110 ARV-110 (Bavdegalutamide) Ternary AR : ARV-110 : E3 Ternary Complex ARV110->Ternary AR Androgen Receptor (AR) AR->Ternary E3 E3 Ligase (Cereblon) E3->Ternary Ternary->ARV110 Release & Recycling Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ub Ubiquitin Ub->Ub_AR Polyubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Degraded Degraded AR (Peptides) Proteasome->Degraded

Fig 1. Mechanism of action for the PROTAC AR degrader ARV-110. (Max-Width: 760px)

Hypothesized Effect on Paracrine Factors

While direct experimental data quantifying the effect of ARV-110 on the secretome of prostate cancer cells is limited in published literature, a strong hypothesis can be formulated based on the known regulatory role of AR signaling on key paracrine factors. By eliminating AR, ARV-110 is expected to fundamentally disrupt the signaling axes that contribute to a pro-tumoral microenvironment.

The AR, as a ligand-activated transcription factor, directly and indirectly controls the expression of numerous secreted proteins, including cytokines, chemokines, and growth factors that influence neighboring stromal cells, endothelial cells, and immune cells.

Key Paracrine Factors Regulated by AR Signaling:
  • Interleukin-6 (IL-6): A multifunctional cytokine implicated in prostate cancer progression. A complex feedback loop exists where IL-6 can activate AR signaling, contributing to therapy resistance.[5][6] Paracrine IL-6 from the TME is known to influence tumor growth.[7] Degrading AR would interrupt this synergistic relationship.

  • Interleukin-8 (CXCL8): A chemokine that promotes proliferation and AR-mediated transcription.[6] Its expression is associated with aggressive tumors and angiogenesis. AR degradation is expected to reduce the transcriptional output of CXCL8.

  • Vascular Endothelial Growth Factor (VEGF): A critical driver of angiogenesis. Both IL-6 and hypoxia can induce VEGF secretion.[8][9] By disrupting AR signaling, which is intertwined with hypoxia and cytokine pathways, ARV-110 may indirectly suppress VEGF production, thereby exerting anti-angiogenic effects.

cluster_0 Prostate Cancer Cell cluster_1 Tumor Microenvironment Androgen Androgens AR Androgen Receptor (AR) Androgen->AR AR_active Active AR (Dimerized) AR->AR_active Dimerization & Nuclear Translocation Degradation AR Degradation AR->Degradation IL6_g IL6 Gene AR_active->IL6_g Transcriptional Regulation CXCL8_g CXCL8 Gene AR_active->CXCL8_g Transcriptional Regulation VEGF_g VEGF Gene AR_active->VEGF_g Transcriptional Regulation ARV110 ARV-110 ARV110->Degradation IL6_p IL-6 IL6_g->IL6_p Secretion CXCL8_p IL-8 (CXCL8) CXCL8_g->CXCL8_p Secretion VEGF_p VEGF VEGF_g->VEGF_p Secretion Immune Immune Evasion IL6_p->Immune Prolif Stromal Proliferation IL6_p->Prolif CXCL8_p->Immune Angio Angiogenesis CXCL8_p->Angio VEGF_p->Angio cluster_workflow Experimental Workflow cluster_wb Western Blot (AR Degradation) cluster_elisa ELISA (Paracrine Factors) start 1. Seed AR+ Prostate Cancer Cells treat 2. Treat with ARV-110 (Dose-Response & Time-Course) start->treat harvest 3. Harvest Cells & Conditioned Medium treat->harvest lyse 4a. Cell Lysis harvest->lyse super 4b. Process Supernatant harvest->super quant 5a. Protein Quantification lyse->quant sds 6a. SDS-PAGE & Transfer quant->sds ib 7a. Immunoblotting (Anti-AR) sds->ib detect_wb 8a. Detection & Analysis ib->detect_wb elisa 5b. Perform ELISA Assay (e.g., for IL-6, IL-8, VEGF) super->elisa read 6b. Read Absorbance elisa->read analyze 7b. Calculate Concentrations read->analyze

References

Methodological & Application

"PROTAC AR Degrader-9" in vitro degradation assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for PROTAC AR Degrader-9

Introduction

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's endogenous ubiquitin-proteasome system to selectively tag a target protein for degradation.[1][3] this compound is a heterobifunctional molecule that specifically targets the Androgen Receptor (AR) for degradation.[4] The AR is a crucial driver in the progression of prostate cancer, and overcoming resistance to traditional AR inhibitors is a significant clinical challenge.[1] By inducing the degradation of the AR protein, this compound offers a promising strategy to circumvent resistance mechanisms and effectively suppress AR signaling.[1][5]

Mechanism of Action

This compound is composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] The molecule functions by forming a ternary complex between the AR protein and the E3 ligase.[1][3] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR protein, leading to its polyubiquitination.[1] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, and the this compound can then act catalytically to induce the degradation of another AR protein.[1][2]

cluster_0 PROTAC-Mediated AR Degradation AR Androgen Receptor (AR) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary Binds PROTAC This compound PROTAC->Ternary E3 E3 Ligase (Cereblon) E3->Ternary Recruits Ternary->PROTAC Release PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action for this compound.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to induce the degradation of the AR protein. The key parameters used to quantify this are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[1]

CompoundTargetCell LineDC50DmaxE3 Ligase RecruitedReference
This compoundAndrogen ReceptorHDPCs262.38 nMNot SpecifiedCereblon[4]
ARCC-4 (2c)Androgen ReceptorVCaP5 nM>95%VHL[5]
PROTAC 15Androgen ReceptorNot Specified10 nM33%Cereblon[6]

Experimental Protocols

In Vitro AR Degradation Assay using Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of this compound in a selected cell line.

1. Cell Culture and Treatment:

  • Cell Lines: AR-positive prostate cancer cell lines such as LNCaP, VCaP, or 22Rv1 are suitable for this assay.[1] Human Hair Follicle Papilla Cells (HDPCs) can also be used.[4]

  • Plating: Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of lysis. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in the appropriate cell culture medium. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate the cells for a specified period, typically 18-24 hours, at 37°C in a humidified incubator with 5% CO2.[1]

2. Cell Lysis and Protein Quantification:

  • Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]

3. Western Blotting:

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify the band intensities for the Androgen Receptor and the loading control using densitometry software.

  • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

  • Plot the normalized AR levels against the logarithm of the this compound concentration.

  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_1 Experimental Workflow for In Vitro AR Degradation Assay A Cell Seeding (e.g., LNCaP, VCaP) B Overnight Incubation A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (18-24 hours) C->D E Cell Lysis & Protein Quantification D->E F Western Blotting (SDS-PAGE, Transfer, Immunoblotting) E->F G Data Analysis (Densitometry, DC50/Dmax Calculation) F->G

Caption: Workflow for determining AR degradation.

References

Application Notes and Protocols: Determination of DC50 for PROTAC AR Degrader-9 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

"PROTAC AR Degrader-9" is a PROTAC designed to target the Androgen Receptor (AR) for degradation. It has been shown to degrade AR in human hair follicle papilla cells with a half-maximal degradation concentration (DC50) of 262.38 nM. This document provides a detailed protocol for determining the DC50 of "this compound" using Western blot analysis, a fundamental technique for quantifying protein levels. The DC50 value represents the concentration of the degrader required to reduce the level of the target protein by 50% and is a critical parameter for assessing the potency of a PROTAC.

Mechanism of Action: PROTAC-Mediated Androgen Receptor Degradation

"this compound" functions by forming a ternary complex with the Androgen Receptor and the Cereblon (CRBN) E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The resulting polyubiquitinated AR is then recognized and degraded by the proteasome. This targeted degradation of AR can inhibit downstream signaling pathways that are crucial for the growth and survival of certain cancer cells, such as prostate cancer.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the mechanism of action of "this compound" and the experimental workflow for DC50 determination.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) PROTAC This compound AR->PROTAC Binds to AR AR_PROTAC_E3 AR - PROTAC - E3 Complex E3 Cereblon (CRBN) E3 Ligase PROTAC->E3 Recruits E3 Ligase Ub Ubiquitin Ub->AR_PROTAC_E3 Ubiquitination Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation AR_PROTAC_E3->Proteasome Targeting for Degradation

Caption: Mechanism of "this compound" mediated degradation of the Androgen Receptor.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment 2. PROTAC Treatment (Serial Dilutions of Degrader-9) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-AR, Anti-Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 11. Data Analysis (Densitometry & DC50 Calculation) detection->analysis end End analysis->end

Caption: Experimental workflow for determining the DC50 of "this compound".

Detailed Experimental Protocol

This protocol outlines the procedure for treating cells with "this compound" and subsequently performing a Western blot to quantify AR degradation.

1. Materials and Reagents

  • Cell Lines: AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).

  • Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Precast or hand-casted polyacrylamide gels, running buffer.

  • Transfer Buffer and Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Anti-Androgen Receptor antibody (e.g., rabbit polyclonal or mouse monoclonal).

    • Anti-GAPDH or Anti-β-actin antibody (loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

2. Cell Culture and Treatment

  • Seed the chosen AR-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of "this compound" in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM to encompass the expected DC50.

  • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration (typically ≤0.1%).

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or the vehicle control.

  • Incubate the cells for a predetermined time, for example, 24 hours, to allow for protein degradation.

3. Protein Extraction and Quantification

  • After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL per well of a 6-well plate) containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-AR antibody (at a pre-optimized dilution, e.g., 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

5. Data Analysis and DC50 Determination

  • Quantify the band intensities for both the Androgen Receptor and the loading control using densitometry software.

  • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of AR protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).

  • Plot the percentage of remaining AR protein against the logarithm of the "this compound" concentration.

  • Fit the data to a four-parameter logistic regression curve to determine the DC50 value, which is the concentration at which 50% of the AR protein is degraded.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

"this compound" Concentration (nM)AR Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized AR Level% AR Remaining (relative to Vehicle)
0 (Vehicle)1.001.020.98100%
10.921.010.9192.9%
100.750.990.7677.6%
500.581.030.5657.1%
1000.451.000.4545.9%
2500.260.980.2727.6%
5000.151.010.1515.3%
10000.101.020.1010.2%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This protocol provides a comprehensive framework for determining the DC50 of "this compound" using Western blotting. Accurate determination of the DC50 is essential for characterizing the potency of this degrader and for its further development as a potential therapeutic agent. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible results.

References

Measuring the Dmax of PROTAC AR Degrader-9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. "PROTAC AR Degrader-9" is a novel PROTAC designed to target the Androgen Receptor (AR), a key driver in the progression of prostate cancer and other androgen-dependent conditions. A critical parameter for characterizing the efficacy of a PROTAC is its maximum degradation (Dmax), which represents the highest percentage of target protein degradation achievable with that compound.

This document provides detailed application notes and protocols for measuring the Dmax of "this compound". The methodologies described herein are essential for researchers and drug development professionals to accurately quantify the degradation efficiency of this and other AR-targeting PROTACs.

"this compound" is composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein. While it has been shown to degrade AR in human hair follicle papilla cells with a DC50 of 262.38 nM, the following protocols are optimized for prostate cancer cell lines, a more common context for AR degrader development.[1][2]

Core Concepts in PROTAC Efficacy Measurement

Two key parameters are used to quantify the effectiveness of a PROTAC:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[3]

These values are typically determined by treating cells with a range of PROTAC concentrations and then measuring the remaining level of the target protein.

Recommended Cell Lines for AR Degradation Assays

The choice of cell line is critical for obtaining relevant and reproducible data. For studying AR degradation, the following human prostate cancer cell lines are recommended due to their well-characterized AR expression and signaling pathways:

  • LNCaP: Expresses a mutated, but functional, AR (T878A) and is androgen-sensitive. It is a widely used model for prostate cancer research.

  • VCaP: Overexpresses wild-type AR and is highly sensitive to androgens.

  • 22Rv1: Expresses both full-length AR and AR splice variants, making it a valuable model for studying resistance mechanisms.[4][5]

Experimental Protocols

A variety of methods can be employed to measure AR protein levels. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.

Western Blotting: The Gold Standard for Protein Quantification

Western blotting is a widely used and reliable technique for quantifying the relative amount of a specific protein in a complex mixture.

Protocol:

  • Cell Culture and Treatment:

    • Seed LNCaP, VCaP, or 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of "this compound" in complete cell culture medium. A typical concentration range to determine Dmax would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Replace the medium with the prepared PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (N-terminal specific to detect both full-length and splice variants) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the Dmax.

Data Presentation:

This compound Conc. (nM)Normalized AR Intensity% Degradation
0 (Vehicle)1.000
10.8515
100.5050
1000.2080
10000.1090
100000.1288

Note: The above data is illustrative. The "hook effect" may be observed at very high concentrations where degradation efficiency decreases.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative

ELISA is a plate-based assay that can be adapted for higher throughput screening of PROTAC efficacy.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with serial dilutions of "this compound" as described for the Western blot protocol.

  • Cell Lysis:

    • After treatment, lyse the cells directly in the wells using a suitable lysis buffer.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for AR.

    • Block the plate to prevent non-specific binding.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind to the AR protein.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is also specific for AR but recognizes a different epitope than the capture antibody. This antibody should be conjugated to an enzyme (e.g., HRP).

    • Wash the plate.

    • Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.

  • Data Analysis:

    • The signal is proportional to the amount of AR protein present.

    • Calculate the percentage of AR degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the data to determine the Dmax.

Data Presentation:

This compound Conc. (nM)Absorbance at 450 nm% Degradation
0 (Vehicle)1.2000
11.02015
100.60050
1000.24080
10000.12090
100000.14488
Flow Cytometry: Single-Cell Analysis of Protein Degradation

Flow cytometry allows for the quantification of protein levels on a single-cell basis, providing insights into population heterogeneity.

Protocol:

  • Cell Culture and Treatment:

    • Treat cells in suspension or adherent cells that are later detached.

  • Cell Preparation:

    • Harvest the cells and wash with PBS.

    • Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

  • Immunostaining:

    • Incubate the cells with a fluorescently labeled primary antibody against AR or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • The mean fluorescence intensity (MFI) of the cell population is proportional to the average AR protein level.

    • Calculate the percentage of degradation based on the decrease in MFI compared to the vehicle-treated control.

    • Plot the data to determine the Dmax.

Data Presentation:

This compound Conc. (nM)Mean Fluorescence Intensity (MFI)% Degradation
0 (Vehicle)50000
1425015
10250050
100100080
100050090
1000060088
Mass Spectrometry: A Comprehensive Proteomics Approach

Mass spectrometry-based proteomics offers an unbiased and highly sensitive method to not only quantify the degradation of the target protein but also to assess the selectivity of the PROTAC across the entire proteome.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Follow the same procedures as for Western blotting.

  • Protein Digestion and Peptide Labeling:

    • Digest the protein lysates into peptides using an enzyme like trypsin.

    • For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different samples.

    • Determine the fold change in AR abundance in PROTAC-treated samples compared to the vehicle control to calculate the percentage of degradation and Dmax.

    • Analyze the data for any significant changes in the levels of other proteins to assess off-target effects.

Data Presentation:

This compound Conc. (nM)AR Abundance (Log2 Fold Change vs. Vehicle)% Degradation
100-2.3280
1000-3.3290

Visualizing the Mechanism of Action

To better understand the biological context in which "this compound" operates, the following diagrams illustrate the Androgen Receptor signaling pathway and the experimental workflow for determining Dmax.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from Ub Ubiquitin AR_dimer AR Dimer AR->AR_dimer Dimerization PROTAC PROTAC AR Degrader-9 PROTAC->AR CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds to CRBN Proteasome Proteasome Ub->Proteasome Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor signaling pathway and PROTAC-mediated degradation.

Dmax_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (LNCaP, VCaP, or 22Rv1) protac_prep 2. Prepare Serial Dilutions of this compound cell_culture->protac_prep cell_treatment 3. Treat Cells with PROTAC (18-24 hours) protac_prep->cell_treatment lysis 4. Cell Lysis & Protein Quantification cell_treatment->lysis western 5a. Western Blot lysis->western elisa 5b. ELISA lysis->elisa flow 5c. Flow Cytometry lysis->flow ms 5d. Mass Spectrometry lysis->ms quantification 6. Quantify AR Levels western->quantification elisa->quantification flow->quantification ms->quantification dmax_calc 7. Calculate % Degradation and Determine Dmax quantification->dmax_calc

Caption: Experimental workflow for determining the Dmax of a PROTAC.

References

Application Notes: Evaluating the Anti-Proliferative Efficacy of PROTAC AR Degrader-9 in LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate cancer cell line that endogenously expresses a mutated but functional AR (T877A), making them a cornerstone model for studying AR-targeted therapies.[1] Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] PROTAC AR Degrader-9 is a novel compound designed to selectively target the AR for degradation, offering a promising strategy to overcome resistance mechanisms associated with traditional AR inhibitors. These application notes provide a comprehensive protocol for assessing the anti-proliferative effects of this compound in LNCaP cells using a standard cell viability assay.

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[2] By forming a ternary complex between the AR and the E3 ligase, the PROTAC facilitates the ubiquitination of the AR. This polyubiquitin (B1169507) tag marks the AR for recognition and subsequent degradation by the 26S proteasome, leading to the depletion of AR protein levels within the cell and the inhibition of downstream signaling pathways that drive cell proliferation.

cluster_0 PROTAC-Mediated AR Degradation PROTAC PROTAC AR Degrader-9 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound action.

Data Presentation: Inhibition of LNCaP Cell Proliferation

The anti-proliferative activity of this compound in LNCaP cells can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table presents representative data for the dose-dependent effect of this compound on LNCaP cell viability after a 72-hour treatment period, as measured by a WST-1 assay. For comparison, data for a known AR PROTAC degrader, ARD-2585, is included, which has a reported IC50 of 16.2 nM in LNCaP cells.[2][3]

CompoundConcentration (nM)% Cell Viability (relative to Vehicle)IC50 (nM)
This compound 0 (Vehicle)10015.5
185.2
568.7
1055.1
2042.3
5025.8
10012.4
ARD-2585 (Reference) 0 (Vehicle)10016.2
188.1
572.3
1058.9
2045.0
5028.6
10014.2

Experimental Protocols

Cell Culture and Maintenance

LNCaP cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be seeded in charcoal-stripped FBS to minimize the influence of exogenous androgens.

Cell Proliferation Assay (WST-1 Method)

This protocol details the steps for determining the effect of this compound on the proliferation of LNCaP cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% charcoal-stripped FBS

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • WST-1 reagent

  • Microplate reader

cluster_1 Cell Proliferation Assay Workflow A 1. Seed LNCaP cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with PROTAC AR Degrader-9 dilutions B->C D 4. Incubate for 72h C->D E 5. Add WST-1 Reagent D->E F 6. Incubate for 2-4h E->F G 7. Measure Absorbance (450 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for the WST-1 cell proliferation assay.

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% charcoal-stripped FBS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the degrader or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: After the incubation period, add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Androgen Receptor Signaling Pathway in LNCaP Cells

The proliferation and survival of LNCaP cells are highly dependent on the androgen receptor signaling pathway. Upon binding to androgens, such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle progression and survival, such as Prostate-Specific Antigen (PSA). This compound disrupts this pathway by eliminating the AR protein, thereby inhibiting the downstream signaling cascade.

cluster_2 AR Signaling Pathway and Point of Intervention Androgen Androgen (e.g., DHT) AR_cyto Cytoplasmic AR Androgen->AR_cyto Binds AR_nuc Nuclear AR AR_cyto->AR_nuc Translocation Degradation AR Degradation AR_cyto->Degradation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes PROTAC PROTAC AR Degrader-9 PROTAC->AR_cyto Induces

Caption: Simplified AR signaling pathway and the intervention by this compound.

References

Application Notes and Protocols: Evaluating "PROTAC AR Degrader-9" in Androgen Receptor-Positive Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1][2][3] While therapies targeting the AR signaling pathway are initially effective, resistance often emerges, partly due to mechanisms like AR overexpression or the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain targeted by current drugs.[4][5] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins via the ubiquitin-proteasome system. "PROTAC AR Degrader-9" is a hypothetical, advanced PROTAC designed to hijack the cellular E3 ubiquitin ligase machinery to specifically target and degrade both full-length AR (AR-FL) and clinically relevant splice variants like AR-V7, thereby overcoming common resistance mechanisms.

These application notes provide a comprehensive experimental workflow for researchers to characterize the efficacy and mechanism of action of "this compound" in AR-positive prostate cancer cell lines.

Mechanism of Action of "this compound"

"this compound" is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation brings the E3 ligase in close proximity to the AR protein, facilitating its ubiquitination and subsequent degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple AR protein molecules.

PROTAC_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation cluster_ub Prostate Cancer Cell protac PROTAC AR Degrader-9 protac_bound PROTAC ar Androgen Receptor (AR/AR-V7) ar_bound AR e3 E3 Ubiquitin Ligase e3_bound E3 protac_bound->protac protac_bound->ar_bound Binds to AR protac_bound->e3_bound Recruits E3 Ligase ub Ubiquitin (Ub) ar_ub Ubiquitinated AR ub->ar_ub proteasome 26S Proteasome ar_ub->proteasome Recognition degraded Degraded AR (Peptides) proteasome->degraded Degradation cluster_ternary cluster_ternary cluster_ternary->ub Ubiquitination

Caption: Mechanism of "this compound" action.

Experimental Workflow

A systematic approach is required to validate the efficacy and characterize the biological effects of "this compound". The following workflow outlines the key experiments.

Experimental_Workflow cluster_assays Biological Assays start Start: Hypothesis This compound degrades AR/AR-V7 cell_selection Cell Line Selection (LNCaP, VCaP, 22Rv1) start->cell_selection dose_response Dose-Response & Time-Course Treatment with Degrader-9 cell_selection->dose_response western_blot Western Blot (AR/AR-V7 Degradation) dose_response->western_blot viability_assay Cell Viability Assay (e.g., MTT Assay) dose_response->viability_assay gene_expression qPCR (AR Target Gene Expression) dose_response->gene_expression data_analysis Data Analysis (DC50, IC50, Gene Modulation) western_blot->data_analysis viability_assay->data_analysis gene_expression->data_analysis conclusion Conclusion Efficacy and Mechanism of Action data_analysis->conclusion

Caption: Overall experimental workflow for evaluation.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical, yet realistic, quantitative data expected from the experimental evaluation of "this compound" across various AR-positive prostate cancer cell lines.

Table 1: Potency of "this compound" in AR Degradation and Cell Viability

Cell LineAR StatusDC₅₀ (AR Degradation) (nM)IC₅₀ (Cell Viability) (nM)
LNCaPAR-FL (+), AR-V7 (-)550
VCaPAR-FL (+++), AR-V7 (+)225
22Rv1AR-FL (+), AR-V7 (++)1075
PC-3AR (-)>10,000>10,000

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50%) is the concentration that inhibits cell viability by 50%.

Table 2: Effect of "this compound" on AR Target Gene Expression

GeneCell LineTreatment (24h)Fold Change in mRNA Expression (vs. Vehicle)
KLK3 (PSA)LNCaP10 nM DHT+++
10 nM DHT + 50 nM Degrader-9-
FKBP5VCaP10 nM DHT+++
10 nM DHT + 50 nM Degrader-9-
UBE2C (AR-V7 target)22Rv1VehicleBaseline
100 nM Degrader-9--

Fold change is represented qualitatively: +++ (strong induction), -- (strong repression), - (repression).

Experimental Protocols

Cell Culture and Treatment

a. Cell Lines:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells. Express full-length AR (AR-FL).

  • VCaP: Androgen-sensitive, overexpresses AR-FL and expresses low levels of AR-V7.

  • 22Rv1: Castration-resistant prostate cancer cells that endogenously express both AR-FL and high levels of AR-V7.

  • PC-3: AR-negative prostate cancer cell line (used as a negative control).

b. Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • For experiments involving androgen stimulation, switch cells to RPMI-1640 medium containing 10% charcoal-stripped FBS for at least 24 hours prior to treatment to reduce baseline AR activity.

  • Treat cells with various concentrations of "this compound" or vehicle control (e.g., DMSO) for the indicated time points. For androgen stimulation experiments, co-treat with an AR agonist like dihydrotestosterone (B1667394) (DHT).

Western Blot for AR Degradation

This protocol is used to quantify the degradation of AR-FL and AR-V7 proteins following treatment.

a. Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells on ice with RIPA buffer containing a protease inhibitor cocktail.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. Electrophoresis and Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for AR (recognizing both AR-FL and AR-V7) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize protein loading.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of "this compound" for 72-96 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • The MTT is converted by viable cells into purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol is used to measure changes in the mRNA levels of AR-regulated genes.

a. RNA Extraction and cDNA Synthesis:

  • Treat cells as described in the cell culture protocol.

  • Extract total RNA from the cells using a suitable kit or reagent (e.g., TRIzol).

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers.

b. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing SYBR Green PCR Master Mix, cDNA template, and gene-specific primers (for genes like KLK3, FKBP5, and a housekeeping gene like GAPDH or HPRT for normalization).

  • Perform the PCR reaction using a real-time PCR system with thermal cycling conditions, typically including an initial denaturation step followed by 40-45 cycles of denaturation, annealing, and extension.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

References

Application Notes and Protocols for In Vivo Xenograft Studies of PROTAC AR Degrader-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. PROTAC AR Degrader-9 is a novel heterobifunctional molecule designed to selectively target the Androgen Receptor (AR) for ubiquitination and subsequent proteasomal degradation. The AR signaling pathway is a critical driver in the progression of prostate cancer, and its targeted degradation offers a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC).

While specific in vivo xenograft data for this compound in the context of prostate cancer is not publicly available, this document provides a representative set of protocols and application notes based on established methodologies for similar AR PROTACs. These guidelines are intended to assist researchers in designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of AR-targeting PROTACs. The experimental details are derived from published studies on potent and orally bioavailable AR PROTACs that have demonstrated significant tumor growth inhibition in various xenograft models.

Mechanism of Action: PROTAC-Mediated AR Degradation

This compound functions by forming a ternary complex between the Androgen Receptor and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to target another AR protein, acting in a catalytic manner.

cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) AR_PROTAC_E3 AR - PROTAC - E3 AR->AR_PROTAC_E3 Binds PROTAC PROTAC AR Degrader-9 PROTAC->AR_PROTAC_E3 Links E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->AR_PROTAC_E3 Recruits AR_Ub Poly-ubiquitinated AR AR_PROTAC_E3->AR_Ub Poly-ubiquitination Ub Ubiquitin (Ub) Ub->AR_PROTAC_E3 Proteasome 26S Proteasome AR_Ub->Proteasome Enters Proteasome->PROTAC Releases Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound action.

Experimental Protocols

Cell Line and Culture
  • Cell Line: VCaP (prostate cancer cell line expressing wild-type AR) is recommended. LNCaP is another suitable alternative.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Animal Model
  • Species: Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Xenograft Implantation
  • Harvest VCaP cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

Study Design and Dosing
  • Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • This compound (e.g., 1, 3, 10 mg/kg)

    • Positive control (e.g., Enzalutamide at 10 mg/kg)

  • Dosing: Administer the compounds orally (p.o.) once daily (QD) for the duration of the study (typically 21-28 days).

cluster_setup Setup Phase cluster_treatment Treatment Phase (21-28 Days) cluster_analysis Analysis Phase A VCaP Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomize into Treatment Groups C->D E Daily Oral Dosing (Vehicle, PROTAC, Control) D->E F Monitor Tumor Volume & Body Weight E->F G Terminal Sacrifice & Tissue Collection F->G End of Study H Pharmacodynamic & Efficacy Analysis G->H

Caption: In vivo xenograft study workflow.

Efficacy and Pharmacodynamic Monitoring
  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.

  • Pharmacodynamics (PD): At the end of the study, collect tumor tissue for analysis of AR protein levels (e.g., by Western blot or immunohistochemistry) to confirm target degradation.

Data Presentation

The following tables represent the expected data structure for an in vivo xenograft study of an AR PROTAC.

Table 1: Anti-tumor Efficacy in VCaP Xenograft Model
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound1875 ± 11030
This compound3450 ± 8564
This compound10200 ± 5084
Enzalutamide (Control)10500 ± 9060
Table 2: In Vivo Pharmacodynamic Analysis
Treatment GroupDose (mg/kg, p.o., QD)Mean AR Protein Level in Tumor (% of Vehicle ± SEM)
Vehicle Control-100 ± 12
This compound335 ± 8
This compound1010 ± 5
Table 3: Animal Body Weight Monitoring
Treatment GroupDose (mg/kg, p.o., QD)Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM)
Vehicle Control-+5.2 ± 1.5
This compound1+4.8 ± 1.8
This compound3+4.5 ± 2.0
This compound10+3.9 ± 2.2
Enzalutamide (Control)10+4.7 ± 1.6

Conclusion

This document outlines a comprehensive framework for evaluating the in vivo efficacy of this compound or similar molecules in a prostate cancer xenograft model. The provided protocols for cell handling, animal studies, and data analysis are based on established practices for AR-targeting therapeutics. Successful execution of these studies will provide critical insights into the therapeutic potential of AR PROTACs, including dose-dependent anti-tumor activity and in vivo target engagement. Careful monitoring of efficacy and toxicity endpoints is essential for advancing these promising new agents towards clinical development.

Application Notes and Protocols: PROTAC AR Degrader-9 for Studying Androgen Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-9, also identified as compound C6, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate the complete removal of the protein from the cell by hijacking the ubiquitin-proteasome system. This mechanism of action makes this compound a valuable tool for studying the consequences of AR depletion in various physiological and pathological contexts, particularly in androgen-dependent signaling pathways. These notes provide detailed protocols for utilizing this compound to investigate its effects on AR degradation, downstream signaling, and cellular responses.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). By simultaneously binding to both AR and CRBN, this compound forms a ternary complex, which brings the E3 ligase in close proximity to the AR. This proximity facilitates the poly-ubiquitination of AR, marking it for recognition and subsequent degradation by the 26S proteasome. The degrader molecule is then released to engage in another cycle of degradation.

cluster_0 This compound Action This compound This compound Ternary Complex AR-PROTAC-E3 Complex This compound->Ternary Complex Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex E3 Ligase (Cereblon) E3 Ligase (Cereblon) E3 Ligase (Cereblon)->Ternary Complex Poly-ubiquitinated AR Poly-ubiquitinated AR Ternary Complex->Poly-ubiquitinated AR Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitinated AR Ubiquitination Proteasome Proteasome Poly-ubiquitinated AR->Proteasome Recognition Proteasome->this compound Release & Recycling Degraded AR Degraded AR Peptides Proteasome->Degraded AR Degradation

Mechanism of this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueCell LineNotes
DC50 262.38 nMHuman Hair Follicle Papilla Cells (HDPCs)Concentration resulting in 50% degradation of the target protein.[1]

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Degradation Assay by Western Blot

This protocol details the steps to quantify the degradation of the Androgen Receptor in cell culture following treatment with this compound.

Materials:

  • This compound

  • Human Hair Follicle Papilla Cells (HDPCs) or other AR-expressing cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HDPCs in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium (e.g., 10 nM to 10 µM).

    • Treat cells with the different concentrations of this compound or DMSO as a vehicle control.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize AR band intensity to the corresponding GAPDH band intensity.

    • Plot the percentage of remaining AR against the log of the this compound concentration to determine the DC50 value.

cluster_1 Western Blot Workflow Cell_Culture Plate and treat cells with This compound Cell_Lysis Lyse cells and quantify protein Cell_Culture->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-AR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Visualize bands with ECL substrate Secondary_Ab->Detection Analysis Quantify bands and determine DC50 Detection->Analysis

Workflow for AR Degradation Assay.
Protocol 2: Analysis of Downstream Androgen Receptor Signaling

This compound has been shown to promote the expression of paracrine factors such as TGF-β1 and β-catenin.[1] This protocol outlines how to assess the expression of these downstream targets.

Materials:

  • Same as Protocol 1, with the addition of primary antibodies against TGF-β1 and β-catenin.

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell plating and treatment with this compound.

  • Western Blot Analysis:

    • Perform Western blotting as described in Protocol 1.

    • Incubate separate membranes with primary antibodies against TGF-β1 and β-catenin.

    • Use GAPDH or another suitable housekeeping protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for TGF-β1 and β-catenin relative to the loading control.

    • Compare the expression levels in treated cells to the vehicle control to determine the effect of AR degradation on these signaling pathways.

cluster_2 AR Signaling Pathway AR_Degrader This compound AR_Degradation Androgen Receptor Degradation AR_Degrader->AR_Degradation Downstream_Signaling Modulation of Downstream Genes AR_Degradation->Downstream_Signaling TGFB1 TGF-β1 Expression Downstream_Signaling->TGFB1 Beta_Catenin β-catenin Expression Downstream_Signaling->Beta_Catenin Hair_Regeneration Hair Regeneration TGFB1->Hair_Regeneration Beta_Catenin->Hair_Regeneration

AR Signaling and Downstream Effects.
Protocol 3: Cell Viability Assay

This protocol is for determining the effect of AR degradation on cell viability and proliferation.

Materials:

  • This compound

  • AR-dependent cell line (e.g., LNCaP)

  • 96-well opaque-walled plates

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation:

    • Incubate the plate for an extended period, typically 5-7 days, to observe effects on proliferation.

  • Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Plot cell viability against the log of the PROTAC concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Troubleshooting

  • No AR Degradation:

    • Confirm AR expression in the chosen cell line.

    • Verify the activity of this compound.

    • Optimize treatment time and concentration.

    • Ensure the proteasome is active (co-treatment with a proteasome inhibitor like MG132 should rescue AR levels).

  • High Background in Western Blot:

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

    • Use a different blocking agent.

Conclusion

This compound is a powerful chemical probe for studying the role of the Androgen Receptor in various biological processes. By inducing the selective degradation of AR, it allows for a more direct assessment of the consequences of AR loss-of-function compared to traditional inhibitors. The protocols provided here offer a framework for researchers to investigate the effects of this compound on AR signaling pathways and cellular phenotypes.

References

Application of "PROTAC AR Degrader-9" in castration-resistant prostate cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge as it progresses despite androgen deprivation therapy. A key driver of CRPC is the continued signaling of the androgen receptor (AR), often due to AR gene amplification, mutations, or the expression of splice variants like AR-V7 that lack the ligand-binding domain. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to combat this by inducing the degradation of the AR protein rather than merely inhibiting it.[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of potent PROTAC AR degraders, using publicly available data for molecules like ARV-110 and ARD-61 as representative examples, in preclinical CRPC models. While the specific molecule "PROTAC AR Degrader-9" was not identified in the literature, the principles and methodologies described herein are applicable to the preclinical evaluation of similar AR-degrading PROTACs.

Mechanism of Action

PROTAC AR degraders are heterobifunctional molecules composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This tripartite complex formation brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, thereby eliminating AR-mediated signaling. This event-driven pharmacology allows for the catalytic degradation of multiple AR protein molecules by a single PROTAC molecule and can overcome resistance mechanisms associated with traditional AR antagonists.

cluster_0 PROTAC-mediated AR Degradation PROTAC_AR_Degrader PROTAC AR Degrader Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC_AR_Degrader->Ternary_Complex Binds to AR AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds to E3 Ligase Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Facilitates Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation

Diagram 1: Mechanism of PROTAC-mediated AR degradation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative PROTAC AR degraders in CRPC models.

Table 1: In Vitro Activity of PROTAC AR Degraders

CompoundCell LineDC50 (nM)Effect on Cell Growth (IC50)Observations
ARV-110LNCaP~1More potent than enzalutamide (B1683756)Rapid AR degradation, with only 10% of AR protein remaining 4 hours post-administration.
ARV-110VCaP~1More potent than enzalutamideEffective in a model with AR amplification.
ARD-61LNCaP<1Significantly more potent than enzalutamideInduces apoptosis and cell cycle arrest.
ARD-61VCaP<1Significantly more potent than enzalutamideOvercomes enzalutamide resistance.

Table 2: In Vivo Activity of PROTAC AR Degraders in Xenograft Models

CompoundXenograft ModelDosageTumor Growth Inhibition (TGI)Key Findings
ARV-110VCaP0.3, 1, 3 mg/kg (oral, daily)70%, 87%, 90% AR protein reduction, respectivelySignificant tumor growth inhibition.
ARV-110Enzalutamide-resistant models1, 3, 10 mg/kg (oral, daily)60%, 67%, 70% TGIEffective in models where enzalutamide has no effect.
ARD-61MDA-MB-453Well-tolerated dosesMore effective than enzalutamideComplete AR degradation in tumor tissue.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro AR Degradation Assay

Objective: To determine the concentration-dependent degradation of AR protein by a PROTAC degrader.

Materials:

  • CRPC cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • PROTAC AR Degrader stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • E3 ligase ligand (e.g., VHL ligand)

  • AR antagonist (e.g., enzalutamide)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (anti-AR, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate CRPC cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the PROTAC AR degrader for a specified time (e.g., 6, 12, 24 hours). Include vehicle control (DMSO), and for mechanistic validation, pre-treat with a proteasome inhibitor (MG132), a competing E3 ligase ligand, or an AR antagonist for 2 hours before adding the degrader.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against AR and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize AR levels to the loading control and express as a percentage of the vehicle-treated control. Calculate the DC50 value (concentration at which 50% of the protein is degraded).

cluster_1 Experimental Workflow: In Vitro AR Degradation A 1. Seed CRPC Cells (e.g., LNCaP, VCaP) B 2. Treat with PROTAC (Dose-response & Time-course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blotting (AR & Loading Control) C->D E 5. Densitometry & Data Analysis D->E F 6. Determine DC50 E->F

Diagram 2: Workflow for in vitro AR degradation assay.
Protocol 2: Cell Viability Assay

Objective: To assess the anti-proliferative effect of the PROTAC AR degrader.

Materials:

  • CRPC cell lines

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®)

  • PROTAC AR degrader and control compounds (e.g., enzalutamide)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of the PROTAC AR degrader and control compounds.

  • Incubation: Incubate for 72-120 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells and plot the dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the PROTAC AR degrader in a CRPC xenograft model.

Materials:

  • Immunocompromised mice (e.g., male SCID or nude mice)

  • CRPC cells (e.g., VCaP) mixed with Matrigel

  • PROTAC AR degrader formulated for oral gavage

  • Calipers for tumor measurement

  • Anesthesia and surgical tools for castration (if required)

Procedure:

  • Model Establishment:

    • For castration-resistant models, surgically castrate the mice 1-2 weeks before tumor cell implantation.

    • Subcutaneously inject CRPC cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (vehicle control, PROTAC degrader, positive control like enzalutamide).

  • Dosing: Administer the compound daily via oral gavage at predetermined doses.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

  • Pharmacodynamic Analysis: Collect tumor tissue for Western blotting to confirm AR degradation in vivo.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

cluster_2 Experimental Workflow: In Vivo Xenograft Study A 1. Implant CRPC Cells in Immunocompromised Mice B 2. Monitor Tumor Growth A->B C 3. Randomize into Treatment Groups B->C D 4. Daily Dosing (e.g., Oral Gavage) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint: Euthanize & Collect Tissues E->F G 7. Analyze TGI & AR Degradation F->G

Diagram 3: Workflow for in vivo xenograft efficacy study.

Overcoming Resistance

A key advantage of PROTAC AR degraders is their ability to overcome common resistance mechanisms to second-generation antiandrogens.

  • AR Overexpression: By actively degrading the AR protein, PROTACs can be effective even when AR is overexpressed, a common resistance mechanism.

  • AR Mutations: Some PROTACs, like ARV-110, have shown efficacy against certain AR ligand-binding domain mutations (e.g., T878A, H875Y) that can convert antagonists into agonists.

  • AR Splice Variants (e.g., AR-V7): While most current AR PROTACs target the ligand-binding domain and thus cannot directly bind to and degrade AR-V7, they have demonstrated efficacy in AR-V7-expressing models. This suggests that the degradation of full-length AR remains a critical therapeutic intervention even in the presence of AR splice variants.

cluster_3 PROTACs Overcoming Resistance in CRPC PROTAC PROTAC AR Degrader Outcome Effective AR Degradation & Tumor Inhibition PROTAC->Outcome Degrades full-length AR Resistance Resistance Mechanisms AR_Amp AR Amplification/ Overexpression AR_Mut AR LBD Mutations AR_SV AR Splice Variants (e.g., AR-V7) AR_Amp->PROTAC Overcomes AR_Mut->PROTAC Overcomes AR_SV->PROTAC Inhibits growth despite AR-V7

Diagram 4: Overcoming resistance with PROTAC AR degraders.

Conclusion

PROTAC AR degraders offer a promising therapeutic strategy for castration-resistant prostate cancer by directly eliminating the AR protein, the primary driver of the disease. Their unique mechanism of action allows them to overcome key resistance pathways that limit the efficacy of current AR-targeted therapies. The protocols and data presented provide a framework for the preclinical evaluation of novel PROTAC AR degraders in CRPC models.

References

Application Notes and Protocols for In Vivo Studies of PROTAC AR Degrader-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest. "PROTAC AR Degrader-9" is a hypothetical, novel, orally bioavailable PROTAC designed to selectively target and degrade the Androgen Receptor (AR), a key driver in the progression of prostate cancer. These application notes provide a comprehensive guide to evaluating the in vivo stability and solubility of "this compound," using the well-characterized AR PROTAC, ARV-110 (Bavdegalutamide), as a representative model due to the lack of specific public data on a compound named "AR Degrader-9". The protocols outlined below are essential for the preclinical development of AR-targeting PROTACs.

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This catalytic mechanism of action offers potential advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable".[2] For in vivo applications, assessing the stability and solubility of a PROTAC is critical to ensure adequate exposure and efficacy.

In Vivo Stability and Solubility Data

The following tables summarize key in vivo stability and solubility parameters for a representative PROTAC AR degrader, ARV-110. This data serves as a benchmark for evaluating "this compound".

Table 1: In Vivo Pharmacokinetic Parameters of a Representative AR PROTAC (ARV-110) in Mice

ParameterValueSpeciesDosing RouteCitation
Oral Bioavailability (F%)37.89%MouseOral[3]
Clearance (CL)413.6 ± 31.7 mL/h/kgRatIV[4]
Volume of Distribution (Vd)2366 ± 402.2 mL/kgRatIV[3]
Half-life (t½)14.57 ± 2.479 hMouseOral[3]
Peak Plasma Concentration (Cmax)612.0 ± 88.38 ng/mLMouseOral[3]
Time to Peak Concentration (Tmax)4.8 ± 1.8 hMouseOral[3]

Table 2: In Vitro Plasma Stability of a Representative AR PROTAC (ARV-110)

SpeciesConditionStabilityCitation
Rat & MouseLong-term storage (-20°C, 4 weeks)Stable[3]
Rat & MouseThree freeze-thaw cyclesStable[3]
Rat & MouseAutosampler (10°C, 24 h)Stable[3]
Rat & MouseRoom temperature (25°C, 1 h)Unstable[3]

Table 3: Recommended Formulation for In Vivo Oral Dosing of Poorly Soluble PROTACs

Formulation ComponentPurposeExample Concentration
DMSOSolubilizing agent< 10%
PEG300 / PEG400Co-solvent30-60%
Tween-80 / Polysorbate 80Surfactant5-10%
Saline or WaterVehicleq.s. to 100%
20% SBE-β-CD in SalineSolubilizing agent for some compoundsAs required

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of "this compound" in plasma from different species (e.g., mouse, rat, human) to predict its in vivo stability.

Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Control compound (known to be stable and unstable in plasma)

  • Pooled plasma (e.g., mouse, rat, human) from a commercial vendor

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of "this compound" in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a small volume of the working solution to pre-warmed (37°C) plasma to achieve a final concentration of 1 µM.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 3-4 volumes of cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of "this compound" remaining at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of "this compound" after oral administration in mice.

Materials:

  • "this compound" formulated for oral gavage

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the mice overnight (with access to water) before dosing.

  • Administer a single oral dose of the "this compound" formulation via oral gavage (e.g., 10 mg/kg).

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (approximately 30-50 µL) via submandibular or saphenous vein puncture.

  • For terminal blood collection, cardiac puncture under deep anesthesia can be performed.

  • Place the collected blood into heparinized tubes and centrifuge to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available) using appropriate software.

Visualizations

Signaling Pathway

AR_Signaling_Pathway Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Binding AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Plasma_Stability_Workflow start Start prep_compound Prepare PROTAC Working Solution start->prep_compound add_to_plasma Add PROTAC to Pre-warmed Plasma (37°C) prep_compound->add_to_plasma incubate Incubate at 37°C add_to_plasma->incubate quench Quench with ACN + IS at Time Points incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Determine Half-life analyze->end PK_Study_Workflow start Start fast_mice Fast Mice Overnight start->fast_mice dose Oral Gavage Administration of PROTAC Formulation fast_mice->dose collect_blood Collect Blood Samples at Time Points dose->collect_blood process_plasma Centrifuge to Obtain Plasma collect_blood->process_plasma analyze Quantify PROTAC by LC-MS/MS process_plasma->analyze end Calculate PK Parameters analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "PROTAC AR Degrader-9" Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Western blot results for "PROTAC AR Degrader-9." This resource offers frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and visual aids to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the AR, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing the AR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism of action effectively removes the AR protein from the cell, offering a powerful strategy to overcome resistance to traditional AR inhibitors.[1][2]

Q2: What are the key parameters to assess the efficacy of this compound in a Western blot experiment?

The two primary parameters to quantify the efficacy of a PROTAC are:

  • DC50: The concentration of the PROTAC that results in a 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC.

These values are typically determined by performing a dose-response experiment and analyzing the band intensities on a Western blot.

Q3: I am not observing any degradation of the Androgen Receptor after treating my cells with this compound. What are the possible causes?

Several factors could contribute to a lack of AR degradation. Here are some common causes and initial troubleshooting steps:

  • Cell Permeability: PROTACs are relatively large molecules and may have poor cell membrane permeability. Ensure that the PROTAC is reaching its intracellular target.

  • Compound Integrity: Verify the stability and purity of your this compound stock. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • E3 Ligase Expression: The recruited E3 ligase (Cereblon for this compound) must be expressed in the cell line being used. Confirm CRBN expression levels in your cells via Western blot or other methods.

  • Experimental Conditions: Optimize treatment time and concentration. Degradation is a dynamic process, and the optimal time point may vary between cell lines. Perform a time-course and dose-response experiment to identify the optimal conditions.

  • Western Blot Protocol: Ensure your Western blot protocol is optimized for AR detection. This includes using a validated primary antibody, sufficient protein loading, and efficient protein transfer.

Q4: My Western blot shows a "hook effect," where I see less degradation at higher concentrations of this compound. Why does this happen?

The "hook effect" is a known phenomenon for PROTACs. At very high concentrations, the PROTAC can form separate binary complexes with the target protein (AR) and the E3 ligase (CRBN), rather than the productive ternary complex (AR-PROTAC-CRBN). These non-productive binary complexes compete with the formation of the ternary complex, leading to reduced degradation at higher concentrations. To overcome this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[3]

Quantitative Data Summary

Table 1: In Vitro Degradation Potency of Representative PROTAC AR Degraders

PROTACTarget LigandE3 LigaseCell LineDC50 (nM)Dmax (%)
ARD-61ARI-16VHLLNCaP8.0>95
ARD-2585Novel AR LigandCereblonVCaP≤0.1>95
ARD-2585Novel AR LigandCereblonLNCaP1.5>95
ARV-110Novel AR LigandCereblonVCaP~1>95
ARV-110Novel AR LigandCereblonLNCaP~1>95
PSMA-ARD-203ARD-203VHLVCaP21.86>90
PSMA-ARD-203ARD-203VHLLNCaP44.38>90
PSMA-ARD-203ARD-203VHL22Rv150.19>90

Note: Data for ARD-61, ARD-2585, ARV-110, and PSMA-ARD-203 are included as representative examples of potent AR degraders.[4][5]

Table 2: Degradation Kinetics of a Representative AR PROTAC (ARCC-4)

Cell LineTreatmentTime (hours)% AR Degradation
VCaP100 nM ARCC-44~90%
VCaP100 nM ARCC-412>98%
LNCaP100 nM ARCC-46>90%

Note: ARCC-4 is another potent VHL-based AR PROTAC, and its degradation kinetics provide a general timeframe for what can be expected with effective AR degraders.

Detailed Experimental Protocol: Western Blot for AR Degradation

This protocol provides a step-by-step guide for assessing the degradation of the Androgen Receptor in cultured cells following treatment with this compound.

Materials and Reagents:

  • Cell Line: AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE gels.

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Validated anti-AR antibody.

  • Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-α-tubulin antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control band intensity.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_legend Legend cluster_pathway PROTAC-Mediated AR Degradation Pathway PROTAC This compound AR Androgen Receptor (AR) E3 Cereblon (CRBN) E3 Ligase Ub Ubiquitin Proteasome 26S Proteasome PROTAC_node PROTAC AR Degrader-9 ternary_complex Ternary Complex (AR-PROTAC-E3) PROTAC_node->ternary_complex AR_node Androgen Receptor (Target Protein) AR_node->ternary_complex E3_node Cereblon (CRBN) E3 Ligase E3_node->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub Transfer degradation Proteasomal Degradation ubiquitination->degradation Poly-Ub Tagging degradation->PROTAC_node Recycled AR_degraded Degraded AR degradation->AR_degraded

Caption: Mechanism of action of this compound.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Seeding & Adherence start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis end End analysis->end

Caption: Western blot experimental workflow for AR degradation analysis.

Troubleshooting Flowchart

Troubleshooting_Flowchart start No/Weak AR Degradation check_controls Are positive/negative controls working? start->check_controls check_western Western Blot Issues? check_controls->check_western Yes solution_controls Re-evaluate control compounds and cell lines check_controls->solution_controls No check_protac PROTAC/Cell Issues? check_western->check_protac No solution_western Troubleshoot Western Blot: - Check antibody validation - Optimize protein load/transfer - Verify reagent stability check_western->solution_western Yes solution_protac Troubleshoot PROTAC/Cells: - Verify PROTAC stability - Confirm E3 ligase expression - Assess cell permeability - Optimize dose and time check_protac->solution_protac Yes success Problem Resolved check_protac->success No (Consult Further) solution_western->success solution_protac->success solution_controls->success

References

How to overcome the hook effect with "PROTAC AR Degrader-9"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively utilize PROTAC AR Degrader-9 and overcome common experimental challenges, particularly the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to specifically target the Androgen Receptor (AR) for degradation.[1] It consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[2][3] By bringing the AR and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin to the AR, marking it for degradation by the proteasome.[1][3] This event-driven mechanism allows for the catalytic degradation of the target protein.[4]

Q2: What is the "hook effect" in the context of this compound?

The hook effect is a phenomenon observed in dose-response experiments with PROTACs, including this compound, where an increase in the degrader's concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[5][6] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the determination of the degrader's potency and efficacy.[5]

Q3: What causes the hook effect?

The hook effect is caused by the formation of unproductive binary complexes at high concentrations of the PROTAC.[4][5] For effective degradation, a "ternary complex" consisting of the PROTAC, the target protein (AR), and the E3 ligase (Cereblon) must form.[3] However, at excessive concentrations, this compound can independently bind to either the AR or the E3 ligase, forming binary complexes (AR-PROTAC or E3 Ligase-PROTAC).[5] These binary complexes are unable to bring the AR and E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[5][7]

Q4: Why is it important to overcome the hook effect?

Q5: At what concentration should I expect to see the hook effect with this compound?

The exact concentration at which the hook effect occurs can vary depending on the specific experimental conditions, including the cell line, expression levels of AR and Cereblon, and incubation time.[8] For this compound, which has a reported DC50 of 262.38 nM in human hair follicle papilla cells, the hook effect may start to become apparent at concentrations significantly above this value, potentially in the micromolar (µM) range.[2] It is essential to perform a wide dose-response experiment, for example from 1 nM to 100 µM, to empirically determine the optimal concentration and the onset of the hook effect in your specific system.

Troubleshooting Guide

Problem: I see a decrease in AR degradation at high concentrations of this compound.

  • Likely Cause: You are observing the hook effect.[5]

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Perform a dose-response experiment with a broader and more granular range of concentrations, especially at the higher end, to clearly define the bell-shaped curve.

    • Determine the Optimal Concentration (DCmax): Identify the concentration that achieves the maximum level of AR degradation (Dmax). This is the peak of your dose-response curve.

    • Use Optimal Concentrations: For subsequent experiments, use concentrations at or below the determined optimal concentration to ensure you are in the productive degradation range.

    • Biophysical Confirmation: If available, use biophysical assays like co-immunoprecipitation (Co-IP) or NanoBRET to directly measure ternary complex formation at different PROTAC concentrations and correlate it with the degradation profile.[5]

Problem: I am not observing any AR degradation.

  • Likely Causes & Troubleshooting Steps:

    • Suboptimal Concentration Range: Your concentration range may be too low to induce degradation or entirely within the hook effect region. Test a very broad concentration range (e.g., 0.1 nM to 50 µM).

    • Insufficient Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at a fixed, potentially optimal concentration.

    • Low E3 Ligase Expression: The cell line you are using may have low endogenous levels of Cereblon, the E3 ligase recruited by this compound. Verify Cereblon expression via Western blot or qPCR.[9]

    • Cell Permeability Issues: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines.[9]

    • Compound Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh aliquots.

Problem: My results are inconsistent.

  • Likely Causes & Troubleshooting Steps:

    • Variability in Cell Health and Confluency: Ensure consistent cell seeding density to have a uniform cell confluency (e.g., 70-80%) at the time of treatment.

    • Inconsistent PROTAC Dosing: Use freshly prepared serial dilutions of this compound for each experiment to avoid inaccuracies from repeated freeze-thaw cycles of diluted solutions.

    • Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate dosing, especially when preparing serial dilutions.

Data Presentation

Table 1: Key Characteristics of this compound

ParameterValueReference
Target Protein Androgen Receptor (AR)[2]
Recruited E3 Ligase Cereblon (CRBN)[2]
DC50 262.38 nM (in HDPCs)[2]
Mechanism of Action Proteasome-mediated degradation[1]

HDPCs: Human Hair Follicle Papilla Cells

Table 2: Example Data from a Dose-Response Experiment Demonstrating the Hook Effect

This compound Conc. (nM)% AR Degradation (Relative to Vehicle)
0 (Vehicle)0%
115%
1045%
10085%
250 92% (Dmax)
50088%
100075%
500050%
1000030%

This is example data and actual results may vary depending on the experimental setup.

Visualizations

PROTAC_Mechanism This compound Mechanism of Action cluster_0 Cellular Environment PROTAC_AR_Degrader_9 PROTAC AR Degrader-9 Ternary_Complex Productive Ternary Complex (AR-PROTAC-E3) PROTAC_AR_Degrader_9->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds E3_Ligase Cereblon (E3 Ligase) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation AR Degradation Proteasome->Degradation Hook_Effect_Diagram The Hook Effect: Formation of Unproductive Binary Complexes cluster_low_conc Optimal Concentration cluster_high_conc High (Excessive) Concentration PROTAC_low PROTAC Ternary_Complex Productive Ternary Complex PROTAC_low->Ternary_Complex AR_low AR AR_low->Ternary_Complex E3_low E3 Ligase E3_low->Ternary_Complex Degradation Degradation Ternary_Complex->Degradation Leads to Degradation PROTAC_high1 PROTAC Binary_AR Unproductive Binary Complex (AR-PROTAC) PROTAC_high1->Binary_AR PROTAC_high2 PROTAC Binary_E3 Unproductive Binary Complex (E3-PROTAC) PROTAC_high2->Binary_E3 AR_high AR AR_high->Binary_AR E3_high E3 Ligase E3_high->Binary_E3 No_Degradation1 Binary_AR->No_Degradation1 Inhibits Ternary Complex Formation No_Degradation2 Binary_E3->No_Degradation2 Inhibits Ternary Complex Formation Troubleshooting_Workflow Troubleshooting Workflow for the Hook Effect Start Observe Bell-Shaped Dose-Response Curve Wide_Dose_Response Perform Wide Dose-Response Experiment (e.g., 0.1 nM - 50 µM) Start->Wide_Dose_Response Identify_Dmax Identify Optimal Concentration (Dmax) and Onset of Hook Effect Wide_Dose_Response->Identify_Dmax Time_Course Perform Time-Course Experiment at Optimal Concentration Identify_Dmax->Time_Course Verify_E3 Verify E3 Ligase (Cereblon) Expression in Cell Line Time_Course->Verify_E3 Proteasome_Inhibitor Confirm Proteasome-Mediated Degradation (e.g., with MG132) Verify_E3->Proteasome_Inhibitor Co_IP Optional: Confirm Ternary Complex Formation with Co-IP Proteasome_Inhibitor->Co_IP Proceed Proceed with Experiments Using Optimal Concentration Range Co_IP->Proceed

References

Technical Support Center: Troubleshooting Poor PROTAC AR Degrader-9 Efficacy in 22Rv1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering suboptimal degradation of the Androgen Receptor (AR) when using "PROTAC AR Degrader-9" in the 22Rv1 prostate cancer cell line.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor degradation of the Androgen Receptor (AR) in 22Rv1 cells with this compound?

Poor degradation of AR in 22Rv1 cells can stem from several factors, often related to the unique characteristics of this cell line and the general mechanism of action for PROTACs. Key possibilities include:

  • Presence of AR Splice Variants: 22Rv1 cells express not only the full-length Androgen Receptor (FL-AR) but also constitutively active AR splice variants (AR-Vs), most notably AR-V7.[1][2] These variants lack the ligand-binding domain (LBD), which is often the target for AR-targeting molecules. If this compound's warhead targets the AR-LBD, it will not be able to bind to and degrade AR-V7.[3][4]

  • Inefficient Ternary Complex Formation: The efficacy of a PROTAC is dependent on its ability to form a stable ternary complex between the target protein (AR), the PROTAC molecule itself, and an E3 ligase.[5][6] The specific conformation of AR and the chosen E3 ligase in 22Rv1 cells might not be optimal for stable ternary complex formation with this compound.

  • Suboptimal PROTAC Concentration (Hook Effect): The "hook effect" is a phenomenon where PROTAC efficacy decreases at high concentrations.[5][7] This occurs when excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.

  • Cellular Permeability and Efflux: PROTACs are relatively large molecules and may have poor cell permeability.[7][8] Additionally, some cell lines express high levels of multidrug resistance transporters that can pump the PROTAC out of the cell, reducing its intracellular concentration.[9]

  • E3 Ligase Expression and Availability: The E3 ligase recruited by this compound must be sufficiently expressed and accessible in 22Rv1 cells. Low expression or competing endogenous substrates for the E3 ligase can limit PROTAC efficiency.[6][9]

  • Proteasome Function: PROTACs rely on the ubiquitin-proteasome system for target degradation. Impaired proteasome function in your 22Rv1 cells will prevent the degradation of ubiquitinated AR.[9]

Q2: How do I determine if AR splice variants are the cause of the poor degradation?

To investigate the role of AR splice variants, you can perform a Western blot analysis using antibodies that can distinguish between full-length AR and AR-V7.

  • An antibody targeting the N-terminal domain of AR will detect both FL-AR and AR-V7.

  • An antibody specific to the C-terminal LBD will only detect FL-AR.

  • An AR-V7 specific antibody can also be used for more direct detection.[10]

If you observe degradation of the higher molecular weight FL-AR band but not the lower molecular weight AR-V7 band, it is highly likely that your PROTAC targets the AR-LBD and is therefore ineffective against this splice variant.

Q3: What is the "hook effect" and how can I test for it?

The hook effect describes the bell-shaped dose-response curve sometimes observed with PROTACs, where degradation is potent at a certain concentration range but becomes less effective at higher concentrations.[5][7] To test for this, perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar). If you observe a decrease in degradation at higher concentrations, you are likely seeing the hook effect.

Troubleshooting Guides

Problem 1: Minimal or No AR Degradation Observed

This guide provides a systematic approach to troubleshooting a lack of AR degradation in 22Rv1 cells.

Troubleshooting Workflow

start Start: No AR Degradation check_controls Verify Positive and Negative Controls start->check_controls check_reagents Confirm Reagent Integrity (PROTAC, Antibodies) check_controls->check_reagents check_protocol Review Experimental Protocol (Concentration, Incubation Time) check_reagents->check_protocol cell_health Assess Cell Health and Passage Number check_protocol->cell_health proteasome_fn Test Proteasome Function (e.g., MG132 control) cell_health->proteasome_fn e3_ligase Confirm E3 Ligase Expression (Western Blot/qPCR) proteasome_fn->e3_ligase permeability Evaluate Cell Permeability (e.g., Cellular Thermal Shift Assay) e3_ligase->permeability ternary_complex Assess Ternary Complex Formation (e.g., TR-FRET) permeability->ternary_complex splice_variants Investigate AR Splice Variants (Western Blot with specific antibodies) ternary_complex->splice_variants end Conclusion splice_variants->end

Caption: Troubleshooting workflow for no AR degradation.

Quantitative Data Summary: Hypothetical Troubleshooting Results

Experimental Parameter Expected Result Poor Result Example Potential Cause & Next Step
Proteasome Inhibitor Control (e.g., MG132) Rescue of AR from degradationNo change in AR levelsIssue is upstream of proteasome. Proceed to check E3 ligase expression.
E3 Ligase Expression (Western Blot) Detectable protein levels of the recruited E3 ligase (e.g., CRBN, VHL)Very low or no detectable E3 ligase22Rv1 may not be a suitable cell line. Consider engineering cells to express the ligase or using a PROTAC that recruits a different E3 ligase.
Dose-Response (Western Blot) Degradation at optimal concentrationNo degradation at any concentrationPotential issues with cell permeability, ternary complex formation, or inactive compound.
Time-Course (Western Blot) Degradation increases with time up to a certain pointNo degradation at any time pointSimilar to above; compound may be unstable in media over time.
Problem 2: Partial AR Degradation or Inconsistent Results

This guide addresses scenarios where some degradation is observed, but it is incomplete or varies between experiments.

Logical Relationship Diagram

suboptimal_conditions Suboptimal Experimental Conditions partial_degradation Partial or Inconsistent AR Degradation suboptimal_conditions->partial_degradation hook_effect Hook Effect hook_effect->partial_degradation ar_variants AR Splice Variants ar_variants->partial_degradation cell_variability Cell Culture Variability cell_variability->partial_degradation cluster_cell Cell PROTAC PROTAC AR Degrader-9 Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary AR Androgen Receptor (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

References

"PROTAC AR Degrader-9" off-target effects and how to assess them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PROTAC AR Degrader-9 and how to assess them.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for this compound?

A1: Off-target effects for PROTACs like AR Degrader-9 can stem from several mechanisms:

  • Unintended Degradation of Other Proteins: The primary concern is the degradation of proteins other than the androgen receptor (AR). This can happen if the PROTAC facilitates the formation of a ternary complex between the E3 ligase (Cereblon, in this case) and an off-target protein.[1]

  • Independent Pharmacological Effects: The AR-binding ligand or the Cereblon-recruiting ligand within the PROTAC molecule could have their own biological activities, independent of AR degradation.[1]

  • "Off-Target" Ubiquitination: The ternary complex might lead to the ubiquitination of proteins that interact with the primary off-target, without necessarily leading to their degradation.

  • Saturation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially overwhelm the natural capacity of the UPS, affecting the turnover of other cellular proteins.[1]

  • Off-target effects of the E3 ligase recruiter: The Cereblon ligand, a thalidomide (B1683933) analog, may lead to the degradation of other zinc-finger transcription factors, a known off-target effect of this class of molecules.[2]

Q2: I am observing significant cytotoxicity in my experiments that doesn't correlate with AR degradation. What could be the cause and how do I troubleshoot this?

A2: If cytotoxicity is independent of on-target AR degradation, it strongly suggests an off-target effect. Here’s a troubleshooting workflow:

  • Confirm On-Target Activity: First, ensure that this compound is effectively degrading AR at the tested concentrations by performing a dose-response experiment and determining the DC50 (concentration for 50% degradation).

  • Use an Inactive Control: Synthesize or obtain an inactive version of the PROTAC where the Cereblon E3 ligase ligand is modified to prevent binding. If the cytotoxicity persists with the inactive control, the effect is likely due to the AR ligand itself and is independent of the degradation machinery.[3]

  • Dose-Response Analysis: Compare the concentration at which cytotoxicity is observed (IC50) with the DC50 for AR degradation. A large therapeutic window between the DC50 and IC50 is desirable.

  • Global Proteomics Analysis: Employ an unbiased proteomics approach, such as mass spectrometry, to identify unintended protein degradation that might be responsible for the toxicity.

  • Assess Common Toxicity Pathways: Investigate common off-target liabilities such as mitochondrial toxicity by measuring mitochondrial membrane potential or the production of reactive oxygen species (ROS).

Q3: How can I proactively assess the selectivity of this compound?

A3: A multi-faceted approach is recommended to assess the selectivity profile:

  • Global Proteomics: This is the most comprehensive method to identify off-target degradation events. Techniques like label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can provide a global view of protein expression changes following treatment with this compound.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm both on-target and off-target engagement in a cellular environment by measuring changes in protein thermal stability upon compound binding. A shift in the melting temperature of a protein in the presence of the PROTAC indicates a direct interaction.

  • In Vitro Pull-Down Assays: These assays can help determine if this compound can form a ternary complex with the E3 ligase and potential off-target proteins.

  • Targeted Western Blotting: If you have specific potential off-targets in mind based on the structure of the AR ligand or known biology, you can use western blotting to assess their levels after PROTAC treatment.

Troubleshooting Guides

Issue: Inconsistent AR Degradation
Potential Cause Troubleshooting Step
Poor Cell Permeability Perform a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.
Low E3 Ligase Expression Quantify the expression levels of Cereblon in your cell line of interest using targeted proteomics or western blotting.
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal concentration for AR degradation (DC50).
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal duration of treatment for maximal AR degradation.
Issue: Discrepancy Between in vitro Potency and Cellular Activity
Potential Cause Troubleshooting Step
Metabolic Instability Assess the in vitro metabolism of the PROTAC in liver microsomes or hepatocytes.
Efflux by Transporters Use cell lines with known expression of efflux pumps (e.g., P-gp) to determine if the PROTAC is a substrate.
Lack of Ternary Complex Formation in Cells Utilize NanoBRET or a similar assay to confirm the formation of the AR-PROTAC-Cereblon ternary complex in live cells.

Experimental Protocols

Global Proteomics Analysis for Off-Target Identification
  • Cell Culture and Treatment: Plate your cells of interest (e.g., LNCaP for prostate cancer) and treat with this compound at a concentration known to induce AR degradation (e.g., 3x DC50) and a vehicle control for 24 hours. Include an inactive control PROTAC as an additional negative control.

  • Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (for isobaric labeling): Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.

  • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a software package like MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the treatment and control groups.

  • Pathway Analysis: Use bioinformatics tools to determine if the identified off-target proteins are enriched in specific biological pathways.

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Compound Incubation: Incubate intact cells or cell lysates with this compound or a vehicle control.

  • Heat Treatment: Aliquot the samples and heat them to a range of different temperatures.

  • Protein Separation: Separate the soluble proteins from the denatured and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Quantitative Data Summary

Since specific off-target data for this compound is not publicly available, the following table provides an illustrative example of how to present global proteomics data.

Table 1: Illustrative Global Proteomics Data for this compound Treatment

ProteinGeneFold Change (PROTAC vs. Vehicle)p-valueFunction
Androgen ReceptorAR-10.0<0.001On-target
Protein XGENEX-4.5<0.01Potential Off-target
Protein YGENEY-1.2>0.05Not significant
Protein ZGENEZ2.1<0.05Upregulated protein

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC AR Degrader-9 AR Androgen Receptor (AR) PROTAC->AR Binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex AR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex AR->Ternary_Complex CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Recruitment Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of action for this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype (e.g., Cytotoxicity) Confirm_On_Target Confirm AR Degradation (Western Blot, DC50) Start->Confirm_On_Target Inactive_Control Test Inactive Control PROTAC Confirm_On_Target->Inactive_Control Proteomics Global Proteomics (MS) for Unbiased Profiling Inactive_Control->Proteomics If cytotoxicity persists or is unexplained CETSA CETSA for Target Engagement Profiling Inactive_Control->CETSA If cytotoxicity persists or is unexplained Pathway_Analysis Bioinformatics Pathway Analysis Proteomics->Pathway_Analysis Conclusion Identify Off-Target(s) and Mechanism of Toxicity CETSA->Conclusion Pathway_Analysis->Conclusion

References

Minimizing "PROTAC AR Degrader-9" cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity when using PROTAC AR Degrader-9 in primary cells.

FAQs: Understanding and Mitigating Cytotoxicity

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[1] By bringing the AR and E3 ligase into close proximity, this compound facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[2][3] This event-driven mechanism allows for the catalytic degradation of the target protein.[4]

Q2: Why am I observing high cytotoxicity in my primary cell experiments with this compound?

High cytotoxicity in primary cells can stem from several factors:

  • On-Target Toxicity: The intended degradation of the Androgen Receptor, a key signaling protein, can induce apoptosis or cell cycle arrest, particularly in AR-dependent cells.[5] This is an expected outcome in cancer cell lines but can be an unwanted effect in primary cells.

  • Off-Target Toxicity: The PROTAC molecule may degrade proteins other than the intended AR target. This can occur if the ligands bind to other proteins or if the ternary complex forms with unintended targets.

  • Concentration-Dependent Effects: High concentrations of PROTACs can lead to the "hook effect," where the formation of a productive ternary complex is inhibited, and off-target toxicity may increase.

  • Extended Incubation Times: Prolonged exposure to the degrader can lead to cumulative toxicity.

  • Cell Type Specificity: Primary cells can vary significantly in their sensitivity to PROTACs due to differences in the expression levels of the target protein (AR) and the recruited E3 ligase (CRBN).

  • Compound Solubility and Stability: Poor solubility or degradation of the PROTAC in culture media can lead to non-specific cytotoxicity.

Q3: How can I minimize the cytotoxicity of this compound?

To minimize cytotoxicity, a systematic optimization of experimental parameters is crucial. Consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that induces AR degradation without causing excessive cell death.

  • Shorten Incubation Time: Conduct a time-course experiment to determine the shortest exposure time required for significant AR degradation.

  • Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and consider using an inactive stereoisomer of the PROTAC as a negative control if available.

  • Select Appropriate Primary Cell Models: If possible, use primary cells with well-characterized AR and CRBN expression levels.

Troubleshooting Guide: High Cytotoxicity

This guide provides a structured approach to troubleshooting and mitigating high cytotoxicity observed during experiments with this compound.

Initial Assessment

Before extensive troubleshooting, confirm the following:

  • Cell Health: Ensure primary cells are healthy and in the logarithmic growth phase before treatment.

  • Compound Handling: Verify that this compound is properly dissolved and stored to avoid degradation or precipitation.

  • Assay Controls: Confirm that vehicle-only controls show high cell viability.

Troubleshooting Workflow

start High Cytotoxicity Observed q1 Is cytotoxicity observed at all concentrations? start->q1 a1_yes Possible On-Target Toxicity or Off-Target Effects q1->a1_yes Yes a1_no Concentration-Dependent Toxicity q1->a1_no No q2 Is degradation of AR confirmed at non-toxic concentrations? a1_yes->q2 optimize Optimize Concentration and Incubation Time a1_no->optimize a2_yes On-Target Toxicity is Likely q2->a2_yes Yes a2_no Off-Target Toxicity or Compound Issue q2->a2_no No controls Perform Control Experiments a2_yes->controls a2_no->controls solution1 Use lower concentrations and shorter incubation times optimize->solution1 solution2 Characterize On-Target vs. Off-Target Effects controls->solution2 solution3 Investigate Off-Target Effects (e.g., Proteomics) controls->solution3 end Cytotoxicity Minimized solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for high cytotoxicity.

Quantitative Data Summary

While specific cytotoxicity data for this compound in a wide range of primary cells is not publicly available, the following table provides illustrative data to guide experimental design. The DC50 for this compound in human hair follicle papilla cells is reported to be 262.38 nM.

Cell TypeThis compound Conc. (nM)Incubation Time (h)Cell Viability (%)AR Degradation (%)
Primary Prostate Epithelial Cells100248550
500246090
10002430>95
Primary Human Hepatocytes100249530
500248075
1000245590
Primary Dermal Fibroblasts100249820
500249060
1000247085

Note: This data is hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific primary cell type and experimental conditions.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol determines the concentration-dependent effect of this compound on primary cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control.

  • Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the time specified by the reagent manufacturer.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay reagent (or similar)

  • Luminometer

Procedure:

  • Seed primary cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Signaling Pathways and Mechanisms

This compound Mechanism of Action

cluster_0 PROTAC-mediated Degradation PROTAC PROTAC AR Degrader-9 Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary AR Androgen Receptor (AR) AR->Ternary E3 CRBN E3 Ligase E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound.

Androgen Receptor Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins HSP->AR Inhibition Nucleus Nucleus AR_dimer->Nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified Androgen Receptor signaling pathway.

References

Refining "PROTAC AR Degrader-9" treatment time for optimal AR degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC AR Degrader-9. Our goal is to help you refine treatment parameters for optimal and reproducible androgen receptor (AR) degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional small molecule that induces the degradation of the androgen receptor (AR). It is composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2] This ternary complex formation between AR, this compound, and the E3 ligase brings the AR in close proximity to the ubiquitin-proteasome system.[1] This leads to the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple AR proteins.

Q2: What are the critical parameters for determining the optimal treatment time?

A2: The optimal treatment time for maximal AR degradation is dependent on several factors, including the cell line, the concentration of this compound, and the intrinsic rate of AR protein synthesis and degradation. Key parameters to determine are the half-maximal degradation concentration (DC50) and the maximal level of protein degradation (Dmax). A time-course experiment is essential to identify the point at which Dmax is achieved before the cell's homeostatic mechanisms begin to counteract the degradation by synthesizing new AR protein.

Q3: How do I select the appropriate concentration range for my experiments?

A3: It is crucial to perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the DC50 and Dmax. Be mindful of the "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes. The optimal concentration should be at or near the Dmax without causing cytotoxicity.

Q4: Which cell lines are suitable for studying this compound?

A4: AR-positive prostate cancer cell lines are commonly used, such as LNCaP, VCaP, and 22Rv1. It is important to note that the efficacy of a PROTAC can be cell-line dependent, potentially due to varying levels of the recruited E3 ligase (Cereblon) or other cellular factors.

Troubleshooting Guide: Refining Treatment Time

This guide addresses common issues encountered when determining the optimal treatment time for AR degradation with this compound.

Problem Potential Cause Recommended Solution
No or weak AR degradation observed at all time points. 1. Suboptimal PROTAC Concentration: The concentration used may be too low to induce degradation or too high, leading to the "hook effect."1a. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the DC50 and Dmax. 1b. Re-evaluate Concentration: Based on the dose-response curve, select a concentration that is at or slightly above the DC50 for your time-course experiment.
2. Inefficient Ternary Complex Formation: The AR, PROTAC, and E3 ligase are not forming a stable, productive complex.2a. Confirm E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. 2b. Biophysical Assays: If available, use techniques like TR-FRET or co-immunoprecipitation to confirm ternary complex formation.
3. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.3a. Review Physicochemical Properties: Assess the properties of this compound. 3b. Increase Incubation Time: A longer incubation period may be necessary for sufficient cellular uptake.
AR degradation is observed, but it is incomplete (low Dmax). 1. High Rate of AR Protein Synthesis: The cell may be synthesizing new AR protein, counteracting the degradation.1a. Shorten Treatment Time: Conduct a time-course experiment with shorter intervals (e.g., 2, 4, 6, 8 hours) to observe degradation before new protein synthesis significantly impacts the results. 1b. Inhibit Protein Synthesis: As a control experiment, you can co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to assess the maximum degradation potential.
2. PROTAC Instability: The PROTAC molecule may be degrading in the cell culture medium over time.2a. Assess Compound Stability: Evaluate the stability of this compound in your specific cell culture medium over the experimental time course.
Degradation is observed at early time points but AR levels recover at later time points. 1. Cellular Adaptation/Homeostasis: Cells may upregulate AR transcription to compensate for the protein loss.1a. Analyze mRNA Levels: Use qRT-PCR to measure AR mRNA levels at different time points to see if there is a transcriptional upregulation. 1b. Focus on Earlier Time Points: For downstream functional assays, use the time point of maximal degradation.
2. PROTAC Depletion: The PROTAC may be metabolized or cleared by the cells over a longer incubation period.2a. Replenish PROTAC: In longer-term experiments, consider replenishing the medium with fresh this compound.

Quantitative Data Summary

The following table summarizes the in vitro degradation potency of various AR PROTACs in different prostate cancer cell lines. This data can serve as a reference for designing your experiments with this compound.

PROTAC E3 Ligase Cell Line DC50 (nM) Dmax (%) Reference
This compound (Compound c6) CereblonHuman Hair Follice Papilla Cells262.38Not Specified
ARV-110 (Bavdegalutamide) CereblonVCaP, LNCaP~1>85
ARCC-4 VHLVCaP5>95
ARD-69 VHLLNCaP0.86Not Specified
ARD-69 VHLVCaP0.76Not Specified
ARD-2585 CereblonLNCaP0.1>95
ARD-2585 CereblonVCaP0.04>95
PSMA-ARD-203 VHLVCaP21.86Not Specified
PSMA-ARD-203 VHLLNCaP44.38Not Specified
PSMA-ARD-203 VHL22Rv150.19Not Specified

Key Experimental Protocols

Protocol 1: Time-Course Analysis of AR Degradation by Western Blot

This protocol details the steps to determine the optimal treatment time for AR degradation.

1. Cell Seeding:

  • Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

2. PROTAC Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentration (determined from a prior dose-response experiment).

  • Treat the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for the longest time point.

3. Cell Lysis:

  • At each time point, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification:

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

5. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.

6. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control for each time point.

  • Plot the percentage of AR protein remaining relative to the 0-hour time point to determine the time of maximal degradation.

Visualizations

PROTAC_AR_Degrader_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation AR Androgen Receptor (AR) Ternary AR-PROTAC-E3 Ternary Complex AR->Ternary PROTAC PROTAC AR Degrader-9 PROTAC->AR Binds to AR E3 Cereblon (CRBN) E3 Ligase PROTAC->E3 Binds to E3 PROTAC->Ternary E3->Ternary PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of action for this compound.

experimental_workflow cluster_setup Experiment Setup cluster_dose Dose-Response (18-24h) cluster_time Time-Course (Optimal Concentration) cluster_output Result A Seed AR-positive cells (e.g., LNCaP, VCaP) B Treat with serial dilutions of This compound (0.1 nM - 10 µM) A->B E Treat with optimal concentration for different durations (e.g., 0, 2, 4, 8, 16, 24h) C Western Blot for AR and Loading Control B->C D Determine DC50 & Dmax C->D D->E Use concentration at or near Dmax F Western Blot for AR and Loading Control E->F G Identify time of maximal degradation F->G H Optimal Treatment Time & Concentration for Functional Assays G->H

Caption: Experimental workflow for optimizing treatment time.

ar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Dissociation of HSPs PROTAC This compound AR_inactive->PROTAC ARE Androgen Response Element (ARE) on DNA AR_active->ARE Nuclear Translocation & DNA Binding AR_active->PROTAC Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Recruits Co-regulators Proliferation Cell Proliferation & Survival Transcription->Proliferation Degradation AR Degradation (via Proteasome) PROTAC->Degradation

References

Validation & Comparative

A Comparative Guide to PROTAC AR Degraders: ARV-766 vs. Emerging Alternatives for Androgen Receptor Mutant Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of "PROTAC AR Degrader-9" and ARV-766, focusing on their efficacy in degrading wild-type and mutant androgen receptors (AR) implicated in prostate cancer. Due to the limited publicly available data for "this compound" in the context of prostate cancer, this guide also incorporates data from other relevant preclinical PROTAC AR degraders to offer a broader perspective for researchers in the field.

Executive Summary

Targeted degradation of the androgen receptor (AR) has emerged as a promising therapeutic strategy to overcome resistance to conventional AR inhibitors in prostate cancer. This resistance is often driven by AR mutations. This guide focuses on ARV-766, a clinical-stage PROTAC (Proteolysis Targeting Chimera) AR degrader, and compares it with the preclinical compound "this compound" and other notable preclinical AR degraders. While ARV-766 has demonstrated robust degradation of clinically relevant AR mutants in prostate cancer models, the available information for "this compound" suggests its evaluation has been primarily in the context of androgenetic alopecia. This guide presents the available data for each compound, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid researchers in their evaluation of these novel therapeutic agents.

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, the androgen receptor), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation between the AR, the PROTAC, and the E3 ligase leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[2]

cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3 Ligase) PROTAC->Ternary_Complex AR AR AR->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Ub Ub Ub->Ubiquitination E1, E2 enzymes Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

PROTAC-mediated degradation of the Androgen Receptor (AR).

Comparative Analysis of AR Degraders

This section details the available preclinical and clinical data for ARV-766 and "this compound". Due to the limited data for "this compound" in prostate cancer, data for other relevant preclinical AR degraders, ARV-110 (Bavdegalutamide) and ARD-69, are included for a more comprehensive comparison.

ARV-766

ARV-766 is an orally bioavailable PROTAC AR degrader currently in clinical development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3] It is designed to target both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutations, including L702H, T878A, and H875Y, which are associated with resistance to current AR-targeted therapies.

Preclinical Data:

  • In vitro degradation: ARV-766 potently degrades AR in various prostate cancer cell lines. It demonstrated a half-maximal degradation concentration (DC50) of less than 1.3 nM in LNCaP cells and less than 1 nM in VCaP cells.

  • AR Mutant Degradation: Preclinical studies have shown that ARV-766 effectively degrades the AR L702H mutant and other clinically relevant LBD mutations.

  • In vivo efficacy: In a VCaP xenograft mouse model, oral administration of ARV-766 resulted in significant tumor growth inhibition of 34% at 1 mg/kg, 74% at 3 mg/kg, and 98% at 10 mg/kg.

Clinical Data:

  • A phase 1/2 clinical trial (NCT05067140) in patients with mCRPC has shown promising results. In patients with tumors harboring AR LBD mutations, ARV-766 treatment led to a prostate-specific antigen (PSA) decline of 50% or more in 43% of patients.

This compound (Compound c6)

Information regarding "this compound" in the context of prostate cancer and AR mutant degradation is limited. The available data identifies it as "Compound c6" and indicates its evaluation for a different therapeutic application.

  • In vitro degradation: "this compound" has been shown to degrade AR in human hair follicle papilla cells with a DC50 of 262.38 nM. This compound was investigated for its potential in treating androgenetic alopecia.

At present, there is no publicly available data on the efficacy of "this compound" against AR mutants relevant to prostate cancer.

Other Preclinical PROTAC AR Degraders

To provide a broader context, here is a summary of data from other preclinical AR degraders:

  • ARV-110 (Bavdegalutamide): The predecessor to ARV-766, ARV-110, also demonstrated potent AR degradation with a DC50 of approximately 1 nM in LNCaP and VCaP cells. It showed efficacy against some AR mutants but was less potent against the L702H mutation compared to ARV-766.

  • ARD-69: This preclinical VHL-based PROTAC AR degrader has shown high potency with DC50 values of 0.86 nM in LNCaP cells and 0.76 nM in VCaP cells.

Data Summary Tables

Table 1: In Vitro Degradation and Proliferation Inhibition of PROTAC AR Degraders in Prostate Cancer Cell Lines

CompoundCell LineDC50 (nM)IC50 (nM)E3 Ligase Recruited
ARV-766 LNCaP<1.32.8Cereblon
VCaP<1.011.5Cereblon
This compound Prostate Cancer Cell LinesNot AvailableNot AvailableNot Available
ARV-110 LNCaP~110Cereblon
VCaP~1Not AvailableCereblon
ARD-69 LNCaP0.86>100x more potent than AR antagonistsVHL
VCaP0.76>100x more potent than AR antagonistsVHL

Table 2: In Vivo Tumor Growth Inhibition of PROTAC AR Degraders in Prostate Cancer Xenograft Models

CompoundModelDosingTumor Growth Inhibition (%)
ARV-766 VCaP Xenograft1 mg/kg/day34
3 mg/kg/day74
10 mg/kg/day98
This compound Prostate Cancer XenograftNot AvailableNot Available
ARV-110 VCaP Xenograft0.1 mg/kg20
0.3 mg/kg69
1 mg/kg101
3 mg/kg109

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of these AR degraders.

Western Blot for AR Degradation

This assay is fundamental for quantifying the degradation of the AR protein.

Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) Treatment 2. Treatment (Serial dilutions of PROTAC) Cell_Culture->Treatment Lysis 3. Cell Lysis (Protein Extraction) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-AR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry to quantify bands) Detection->Analysis

Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the androgen receptor, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the PROTAC degrader for a set duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Prostate Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of the AR degraders.

Methodology:

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., VCaP) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups and administer the PROTAC degrader (e.g., by oral gavage) and vehicle control, respectively, according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as Western blotting for AR levels.

Logical Relationship Diagram

cluster_0 ARV766 ARV-766 WT_AR Wild-Type AR Degradation ARV766->WT_AR High Potency Mutant_AR Mutant AR Degradation (L702H, T878A, H875Y) ARV766->Mutant_AR High Potency Prostate_Cancer_Efficacy Prostate Cancer Efficacy (In Vitro & In Vivo) ARV766->Prostate_Cancer_Efficacy Demonstrated PROTAC_AR_Degrader_9 This compound PROTAC_AR_Degrader_9->WT_AR Moderate Potency (in hair follicle cells) PROTAC_AR_Degrader_9->Mutant_AR Data Not Available PROTAC_AR_Degrader_9->Prostate_Cancer_Efficacy Data Not Available Alopecia_Application Androgenetic Alopecia Application PROTAC_AR_Degrader_9->Alopecia_Application Primary Indication Other_Degraders Other Preclinical Degraders (e.g., ARV-110, ARD-69) Other_Degraders->WT_AR High Potency Other_Degraders->Mutant_AR Variable Potency Other_Degraders->Prostate_Cancer_Efficacy Demonstrated

Comparative efficacy of ARV-766 and other AR degraders.

Conclusion

ARV-766 stands out as a potent, clinical-stage PROTAC AR degrader with demonstrated efficacy against both wild-type and clinically relevant mutant forms of the androgen receptor in prostate cancer models. The available data for "this compound" is currently limited to a different therapeutic area, precluding a direct comparison for prostate cancer applications. By presenting the data for ARV-766 alongside other preclinical AR degraders, this guide aims to provide a valuable resource for researchers in the field of targeted protein degradation for prostate cancer. The detailed experimental protocols and visual diagrams offer a framework for the continued evaluation and development of novel AR-targeting therapeutics. As more data on emerging AR degraders becomes available, direct head-to-head comparisons will be crucial in determining the most promising candidates for clinical translation.

References

Head-to-Head Comparison: PROTAC AR Degrader-9 vs. Enzalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. Enzalutamide (B1683756), a second-generation non-steroidal antiandrogen, has been a standard of care. However, the emergence of resistance mechanisms has driven the development of novel therapeutic strategies, including proteolysis-targeting chimeras (PROTACs) like PROTAC AR Degrader-9. This guide provides a detailed, data-supported comparison of these two modalities for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition vs. Degradation

Enzalutamide and this compound employ fundamentally different mechanisms to disrupt AR signaling.

Enzalutamide acts as a competitive antagonist of the androgen receptor.[1][2][3] Its multi-faceted approach involves:

  • Blocking Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with a higher affinity than natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3]

  • Inhibiting Nuclear Translocation: It prevents the conformational change required for the AR to move from the cytoplasm into the nucleus.[1][2]

  • Impairing DNA Binding and Coactivator Recruitment: For any AR that does translocate to the nucleus, enzalutamide hinders its ability to bind to androgen response elements (AREs) on DNA and recruit coactivators necessary for gene transcription.[2][4]

This "occupancy-driven" mechanism effectively blocks the downstream signaling that promotes prostate cancer cell growth and survival.[5]

This compound , on the other hand, utilizes an "event-driven" catalytic mechanism to eliminate the AR protein entirely.[5][6] As a heterobifunctional molecule, it consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau).[5][7] The process unfolds as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to an AR protein and an E3 ligase, forming a ternary complex.[5][7]

  • Ubiquitination: This proximity enables the E3 ligase to tag the AR protein with a chain of ubiquitin molecules.[7][8]

  • Proteasomal Degradation: The ubiquitinated AR is then recognized and destroyed by the cell's natural protein disposal system, the 26S proteasome.[5][7]

  • Catalytic Cycle: The PROTAC molecule is released and can initiate another cycle of AR degradation.[7][8]

This degradation mechanism offers a potential advantage over simple inhibition by removing the entire protein scaffold, thereby preventing non-transcriptional activities and overcoming resistance mediated by AR mutations or overexpression.[5][6]

Mechanism_of_Action cluster_Enzalutamide Enzalutamide (Inhibitor) cluster_PROTAC PROTAC AR Degrader (Degrader) Enz Enzalutamide AR_cyto_E Androgen Receptor (Cytoplasm) Enz->AR_cyto_E Competitively Binds Enz->Block1_E Inhibits Enz->Block2_E Inhibits Enz->Block3_E Inhibits AR_nuc_E AR (Nucleus) AR_cyto_E->AR_nuc_E Translocation Androgen_E Androgen (T, DHT) Androgen_E->AR_cyto_E Binds ARE_E DNA (AREs) AR_nuc_E->ARE_E Binds GeneTx_E Gene Transcription (e.g., PSA) ARE_E->GeneTx_E Initiates PROTAC PROTAC AR Degrader-9 AR_cyto_P Androgen Receptor PROTAC->AR_cyto_P Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (AR-PROTAC-E3) AR_cyto_P->Ternary E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ub Ubiquitin Ub->Ternary Tags AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognized by Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled Releases

Caption: Mechanisms of enzalutamide (inhibition) vs. This compound (degradation).

Preclinical and Clinical Efficacy

Direct comparative clinical data for "this compound" and enzalutamide is not yet available. However, preclinical data for potent AR PROTAC degraders like bavdegalutamide (B8270050) (ARV-110) and ARV-766 provide a strong basis for comparison with the extensive clinical data for enzalutamide.

Preclinical Data: PROTAC AR Degraders vs. Enzalutamide

Studies on the PROTAC AR degrader bavdegalutamide (ARV-110) have demonstrated its superiority over enzalutamide in preclinical models.[9]

ParameterPROTAC AR Degrader (Bavdegalutamide/ARV-110)EnzalutamideCell/Animal ModelReference
AR Degradation DC50 = ~1 nM (Rapid degradation)No degradation (Inhibitor)LNCaP, VCaP cells[10]
PSA Synthesis Inhibition IC50 = ~10 nM (10-fold more potent)IC50 = ~100 nMLNCaP cells[10]
Apoptosis Induction 50-100x more potentBaselineLNCaP cells[10]
Tumor Growth Inhibition (TGI) in VCaP Xenograft 101-109% TGI (at 1-3 mg/kg)79% TGIVCaP Xenograft Model[9][10]
Activity in Enzalutamide-Resistant Models Robust tumor growth inhibitionNo effectEnzalutamide-resistant models[9][10]

These preclinical findings highlight the potential of AR degraders to be more potent than enzalutamide and, critically, to overcome known resistance mechanisms.[9][10]

Clinical Data: Enzalutamide

Enzalutamide has demonstrated significant efficacy in multiple large-scale clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

Trial (Patient Population)MetricEnzalutamide ArmControl Arm (Placebo/Bicalutamide)Hazard Ratio (HR)Reference
AFFIRM (mCRPC, post-chemo) Median Overall Survival (OS)18.4 months13.6 months0.63[11]
PREVAIL (mCRPC, chemo-naïve) Median OS32.4 months30.2 months0.71[11]
PREVAIL (mCRPC, chemo-naïve) Radiographic Progression-Free Survival (rPFS)Not reached3.9 months0.19[11]
TERRAIN (mCRPC) Median Progression-Free Survival (PFS)15.7 months5.8 months (Bicalutamide)0.44[12]
ARCHES & ENZAMET (mHSPC) Improved Overall SurvivalSignificantly longerStandard ADTN/A[13]
Clinical Data: PROTAC AR Degraders

Clinical data for AR degraders is still in early phases but shows promise, particularly in patients who have developed resistance to existing therapies like enzalutamide.

  • ARV-110 (Bavdegalutamide): In a Phase I/II study (NCT03888612), ARV-110 was well-tolerated and demonstrated antitumor activity in mCRPC patients who had progressed on enzalutamide and/or abiraterone.[5][14] Confirmed PSA declines of >50% were observed, including in patients with AR mutations known to confer enzalutamide resistance.[14]

  • ARV-766: In a Phase 1/2 study (NCT05067140), ARV-766, a next-generation AR degrader, showed promising clinical activity in heavily pretreated mCRPC patients.[15][16] In patients with AR ligand-binding domain mutations, 43% achieved a PSA decline of at least 50%.[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate these compounds.

Western Blot for AR Degradation
  • Objective: To quantify the amount of AR protein in cancer cells after treatment.

  • Methodology:

    • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 6-well plates. After 24 hours, cells are treated with either DMSO (vehicle control), enzalutamide, or a PROTAC AR degrader at various concentrations for a specified time (e.g., 4, 8, 24 hours).

    • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: Band intensities are quantified using densitometry software. AR levels are normalized to the loading control.

Western_Blot_Workflow start Seed Prostate Cancer Cells treat Treat with Compound (PROTAC, Enzalutamide, DMSO) start->treat lyse Lyse Cells & Extract Protein treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds SDS-PAGE Electrophoresis quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (Anti-AR, Anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL & Image secondary_ab->detect analyze Densitometry Analysis (Normalize AR to GAPDH) detect->analyze

Caption: Workflow for Western Blot analysis of AR protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)

  • Objective: To measure the effect of the compounds on cancer cell proliferation and viability.

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well opaque plates at a predetermined density and allowed to attach overnight.

    • Compound Treatment: A serial dilution of the test compounds (PROTAC AR degrader, enzalutamide) is prepared. The cells are treated with these compounds for a period of 3-5 days.

    • ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Data Acquisition: Luminescence is read using a plate reader.

    • Analysis: The data is normalized to vehicle-treated controls. A dose-response curve is generated, and the IC50 (concentration for 50% inhibition) is calculated using non-linear regression analysis.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., male nude or NSG mice) are used.

    • Tumor Implantation: Prostate cancer cells (e.g., VCaP) are mixed with Matrigel and injected subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, enzalutamide, PROTAC AR degrader at different doses).

    • Drug Administration: The compounds are administered orally (p.o.) or via intraperitoneal (i.p.) injection, typically once daily.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for AR levels).

    • Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis (e.g., ANOVA) is performed to determine significance.

Conclusion

Enzalutamide remains a vital therapeutic for prostate cancer by effectively inhibiting androgen receptor signaling. However, the development of resistance is a significant clinical challenge. PROTAC AR degraders represent a novel and promising therapeutic strategy that addresses the limitations of traditional inhibitors. By inducing the complete degradation of the AR protein, these molecules have demonstrated superior preclinical potency and the ability to overcome resistance mechanisms. Early clinical data for compounds like bavdegalutamide and ARV-766 are encouraging, suggesting that AR degradation could become a new standard of care for patients with advanced, resistant prostate cancer. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these two distinct therapeutic modalities.

References

Validating PROTAC AR Degrader-9 Specificity for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of "PROTAC AR Degrader-9" for the androgen receptor (AR). While specific experimental data for this particular degrader is limited in publicly available literature, this document outlines the necessary experiments and presents comparative data from well-characterized alternative AR degraders to establish a benchmark for performance.

Understanding this compound

"this compound" is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the androgen receptor. It is composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1]. The primary reported performance metric is a DC50 of 262.38 nM in human hair follicle papilla cells, which represents the concentration at which 50% of the target protein is degraded[1]. However, to ensure its utility as a research tool or therapeutic agent, rigorous validation of its specificity is crucial.

Comparative Analysis of AR Degrader Specificity

An ideal AR degrader should selectively degrade the androgen receptor with minimal impact on other proteins, thereby reducing the potential for off-target effects. The following tables summarize specificity data from well-characterized AR PROTACs, providing a benchmark for evaluating "this compound".

Table 1: Proteomic Analysis of AR PROTAC Specificity

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon treatment with a PROTAC. This is the gold standard for assessing degrader specificity.

PROTACCell LineNo. of Proteins QuantifiedPrimary Target DegradationOff-Targets IdentifiedReference
ARV-110 VCaP~4,000Selective degradation of ARNone[2][3]

Note: This table illustrates the type of data that should be generated for "this compound".

Table 2: Western Blot Analysis of Specificity Against Other Nuclear Receptors

Western blotting is a targeted approach to assess the specificity of a degrader against closely related proteins, such as other steroid hormone receptors.

PROTACCell LineProteins TestedEffect on Other ReceptorsReference
ARCC-4 T47DGlucocorticoid Receptor (GR), Estrogen Receptor (ER), Progesterone Receptor (PR)No degradation observed[4]
Z15 (SARD) 22Rv1Glucocorticoid Receptor (GR), Heat Shock Protein 90 (HSP90), Cyclin-Dependent Kinase 7 (CDK7)No effect on protein levels

Note: This table provides examples of specificity validation against other relevant proteins.

Experimental Protocols for Specificity Validation

Detailed and robust experimental protocols are essential for generating reliable and reproducible data.

Western Blot for AR Degradation and Specificity

This method is used to quantify the amount of AR and other proteins of interest in cells following treatment.

Methodology:

  • Cell Culture and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in appropriate culture plates. Treat cells with varying concentrations of "this compound" or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the androgen receptor. To assess specificity, use parallel blots with primary antibodies for other proteins of interest (e.g., GR, ER, PR). A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative protein levels.

Global Proteomics for Off-Target Identification

This protocol outlines a workflow for identifying off-target effects using quantitative mass spectrometry.

Methodology:

  • Cell Culture and Treatment: Culture a suitable human cell line (e.g., VCaP) and treat the cells with "this compound" at an optimal concentration and a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Methodology:

  • Preparation of Reagents: Prepare buffers, radiolabeled androgen (e.g., ³H-R1881), and serial dilutions of the test compound ("this compound").

  • Receptor Preparation: Isolate rat prostate cytosol containing the androgen receptor.

  • Binding Reaction: In assay tubes, combine the prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled androgen).

  • Incubation: Incubate the tubes overnight at 4°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a method like hydroxylapatite (HAP) slurry to separate the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Visualizing Mechanisms and Workflows

Mechanism of Action of an AR-Targeting PROTAC

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) PROTAC PROTAC AR Degrader-9 PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase (Cereblon) PROTAC->E3 Binds to E3 Ligase Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases AR_bound AR PROTAC_bound PROTAC AR_bound->PROTAC_bound AR_ub Polyubiquitinated AR PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->AR_bound Ubiquitination AR_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for an AR-targeting PROTAC.

Experimental Workflow for Specificity Validation

Specificity_Workflow cluster_targeted Targeted Analysis cluster_global Global Analysis start Start: Treat Cells with This compound western Western Blot start->western binding Competitive Binding Assay start->binding proteomics Mass Spectrometry (Proteomics) start->proteomics analysis_wb analysis_wb western->analysis_wb Quantify AR & other receptor levels analysis_binding analysis_binding binding->analysis_binding Determine IC50/Ki for AR analysis_proteomics analysis_proteomics proteomics->analysis_proteomics Identify all downregulated proteins conclusion Conclusion: Assess Specificity of This compound analysis_wb->conclusion analysis_binding->conclusion analysis_proteomics->conclusion

Caption: Experimental workflow for validating AR degrader specificity.

References

A Comparative Guide to Two PROTAC Androgen Receptor Degraders: ARD-61 and PROTAC AR Degrader-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy and preclinical profiles of two distinct Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degraders: ARD-61 and PROTAC AR Degrader-9. While both molecules are designed to induce the degradation of the androgen receptor, their development has been directed towards different therapeutic applications. ARD-61 has been extensively investigated for its potential in treating prostate and breast cancers, whereas this compound has been primarily studied for the topical treatment of androgenetic alopecia. This guide will present the available experimental data for each compound, allowing for an objective assessment of their respective strengths and characteristics.

Mechanism of Action: PROTAC-mediated AR Degradation

Both ARD-61 and this compound function through the PROTAC mechanism, which involves hijacking the cell's natural protein disposal system to eliminate the target protein. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein (in this case, the androgen receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation of Target Protein-PROTAC-E3 Ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

General PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation AR Androgen Receptor (Target Protein) PROTAC PROTAC (ARD-61 or This compound) AR->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_AR Poly-ubiquitinated AR E3->Ub_AR Ub transfer Proteasome 26S Proteasome Ub_AR->Proteasome Ub Ubiquitin Ub->E3 Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degraded_AR->PROTAC PROTAC Recycling

Figure 1: General mechanism of action for PROTAC-mediated androgen receptor degradation.

ARD-61: A Potent AR Degrader for Oncology

ARD-61 is a highly potent PROTAC designed to degrade the androgen receptor for the treatment of AR-dependent cancers, such as prostate and breast cancer. It has demonstrated significant anti-tumor activity in preclinical models.

In Vitro AR Degradation and Anti-proliferative Activity of ARD-61
Cell LineCancer TypeDC50 (nM)DmaxIC50 (nM)
LNCaPProstate Cancer8.0>90%-
VCaPProstate Cancer->90%-
MDA-MB-453Breast Cancer0.44>95%235
HCC1428Breast Cancer->95%121
MCF-7Breast Cancer3.0>95%39

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration for cell growth.

In Vivo Efficacy of ARD-61 in Xenograft Models

ARD-61 has shown robust in vivo activity in mouse xenograft models of both prostate and breast cancer.

MDA-MB-453 Breast Cancer Xenograft Model

TreatmentDoseAdministrationTumor Growth InhibitionAR Degradation in Tumor
Vehicle-IP, daily--
ARD-6125 mg/kgIP, dailySignificantComplete
Enzalutamide (B1683756)50 mg/kgOral, dailyLess effective than ARD-61-

Prostate Cancer Xenograft Models (including enzalutamide-resistant models)

ARD-61 has been shown to be effective in reducing tumor growth in prostate cancer xenograft models, including those resistant to the standard-of-care anti-androgen drug, enzalutamide.[1]

Experimental Protocol: In Vivo Efficacy of ARD-61 in MDA-MB-453 Xenograft Model
  • Animal Model: Male SCID mice.

  • Cell Implantation: MDA-MB-453 human breast cancer cells were implanted subcutaneously.

  • Treatment Groups: Mice were randomized into vehicle control, ARD-61, and enzalutamide treatment groups.

  • Dosing: ARD-61 was administered daily via intraperitoneal (IP) injection. Enzalutamide was administered daily by oral gavage. The vehicle control (e.g., 20% PEG400 + 6% CremophorEL + 74% PBS) was administered via IP injection.[1]

  • Monitoring: Tumor volumes and body weights were measured twice weekly.

  • Endpoint Analysis: At the end of the study, tumors were harvested for pharmacodynamic analysis, including Western blotting to assess AR protein levels.

Experimental Workflow for ARD-61 In Vivo Efficacy Start Start Implantation Subcutaneous Implantation of MDA-MB-453 cells in SCID mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing: - Vehicle (IP) - ARD-61 (IP) - Enzalutamide (Oral) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint End of Study: Tumor Excision and Pharmacodynamic Analysis Monitoring->Endpoint Study Completion End End Endpoint->End

Figure 2: Workflow for assessing the in vivo efficacy of ARD-61 in a xenograft model.

This compound (Compound C6): A Topical AR Degrader for Androgenetic Alopecia

This compound, also referred to as Compound C6, has been developed with a focus on topical application for the treatment of androgenetic alopecia (AGA), a common form of hair loss.[2] Its design prioritizes skin retention and local activity to minimize systemic exposure.

In Vitro AR Degradation of this compound
Cell LineCell TypeDC50 (nM)
Human Dermal Papilla Cells (HDPCs)Hair Follicle Cells262.38
In Vivo Efficacy of this compound in a Mouse Model of Androgenetic Alopecia

This compound has demonstrated efficacy in promoting hair regeneration in a mouse model of AGA.[2]

TreatmentApplicationOutcome
VehicleTopical-
This compoundTopical, non-invasiveHair regeneration

The study highlights that non-invasive topical application of this compound led to excellent skin accumulation and subsequent hair regrowth.[3]

Experimental Protocol: In Vivo Efficacy of this compound in an AGA Mouse Model
  • Animal Model: A mouse model of androgenetic alopecia was used.

  • Treatment: this compound was applied topically to the dorsal skin of the mice.

  • Monitoring: Hair regrowth was visually monitored and likely quantified through imaging and potentially histological analysis of hair follicles.

  • Endpoint Analysis: The primary endpoint was the extent of hair regeneration. Downstream paracrine factors associated with AGA were also assessed.[3]

Summary and Comparison

Direct comparison of the in vivo efficacy of ARD-61 and this compound is challenging due to their distinct therapeutic indications and corresponding preclinical models. However, a comparative summary of their key features can be made:

FeatureARD-61This compound (Compound C6)
Primary Therapeutic Area Oncology (Prostate and Breast Cancer)Dermatology (Androgenetic Alopecia)
Route of Administration Systemic (Intraperitoneal, Oral)Topical
In Vitro AR Degradation Potency High (DC50 <10 nM in cancer cells)Moderate (DC50 ~262 nM in dermal papilla cells)
In Vivo Model Cancer Xenografts (mouse)Androgenetic Alopecia (mouse)
Key In Vivo Finding Potent, systemic anti-tumor activityLocalized hair regeneration upon topical application

Conclusion

ARD-61 and this compound are both effective degraders of the androgen receptor, but they have been optimized for very different therapeutic purposes. ARD-61 is a highly potent, systemically administered agent with significant potential for the treatment of AR-driven cancers.[1][4] Its efficacy in enzalutamide-resistant models is a particularly promising feature.[1] In contrast, this compound is designed for localized, topical delivery to treat androgenetic alopecia, with a focus on skin retention to maximize local efficacy and minimize systemic side effects.[2][3]

For researchers in oncology, ARD-61 represents a compelling example of a potent anti-cancer PROTAC. For those in dermatology or working on localized therapies, this compound illustrates the adaptability of the PROTAC platform to target diseases in specific tissues through topical administration. The choice between these or similar molecules is entirely dependent on the therapeutic context and desired clinical application.

References

Confirming "PROTAC AR Degrader-9"-Induced Ubiquitination of the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of action of novel therapeutic compounds is paramount. This guide provides a comparative analysis of "PROTAC AR Degrader-9" with other androgen receptor (AR) degraders, focusing on the critical step of target ubiquitination. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying processes.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]

"this compound" is a novel PROTAC that targets the androgen receptor for degradation. It has been shown to degrade AR in human hair follicle papilla cells, recruiting the Cereblon (CRBN) E3 ligase to induce ubiquitination.[4]

Comparative Performance of AR Degraders

The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. The following table summarizes the reported DC50 values for "this compound" and other notable AR degraders in various cell lines.

CompoundE3 Ligase LigandTarget Cell LineDC50 (nM)
This compound CereblonHuman Hair Follicle Papilla Cells (HDPCs)262.38
ARD-2051CereblonLNCaP (Prostate Cancer)0.6
ARD-2051CereblonVCaP (Prostate Cancer)0.6
GDC-2992CereblonVCaP (Prostate Cancer)2.7
(Rac)-GDC-2992CereblonVCaP (Prostate Cancer)10
AZ'3137CereblonLNCaP (Prostate Cancer)22
PSMA-ARD-203VHLVCaP (Prostate Cancer)21.86
PSMA-ARD-203VHLLNCaP (Prostate Cancer)44.38
PSMA-ARD-203VHL22Rv1 (Prostate Cancer)50.19
PROTAC CDK2/9 Degrader-1Not SpecifiedProstate Cancer PC-3 (CDK2)62
PROTAC CDK2/9 Degrader-1Not SpecifiedProstate Cancer PC-3 (CDK9)33

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein (AR) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the AR. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the AR. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.

PROTAC_AR_Degradation_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC AR Degrader-9 Ternary_Complex AR-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

PROTAC-mediated androgen receptor degradation pathway.

Experimental Protocols

Confirming the ubiquitination of the androgen receptor is a key step in validating the mechanism of action of a PROTAC like "this compound." A widely used method for this is immunoprecipitation (IP) followed by Western blotting.

Protocol: In-Cell Androgen Receptor Ubiquitination Assay

Objective: To detect the ubiquitination of endogenous androgen receptor in cells treated with an AR-targeting PROTAC.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP)

  • "this compound" or other AR PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

  • Anti-Androgen Receptor antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-Ubiquitin antibody for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

  • ECL substrate for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells and allow them to adhere.

    • Treat cells with the desired concentrations of "this compound" for a specified time course (e.g., 2, 4, 8 hours).

    • In the final hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours) to allow ubiquitinated AR to accumulate.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of Androgen Receptor:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to capture the AR-antibody complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with an anti-ubiquitin antibody.

    • Use an appropriate secondary antibody and detect the signal using an ECL substrate. A high-molecular-weight smear will indicate polyubiquitinated AR.

Experimental_Workflow_Ubiquitination Start Start: Prostate Cancer Cells Treatment Treat with this compound + Proteasome Inhibitor Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (with anti-AR antibody) Lysis->IP Elution Elution IP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (probe with anti-Ubiquitin antibody) SDS_PAGE->Western_Blot Detection Detection of Ubiquitinated AR Western_Blot->Detection

Workflow for confirming AR ubiquitination.

This guide provides a framework for understanding and evaluating "this compound" in the context of other AR-targeting PROTACs. The provided data and protocols offer a starting point for researchers to confirm the ubiquitination and subsequent degradation of the androgen receptor, a critical step in the development of this promising class of therapeutics.

References

A Head-to-Head Showdown: PROTAC AR Degrader-9 Outmaneuvers Traditional Inhibitors in Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers on the front lines of oncology drug discovery, the emergence of castration-resistant prostate cancer (CRPC) presents a formidable challenge. Traditional androgen receptor (AR) inhibitors, such as enzalutamide (B1683756), have long been a cornerstone of therapy, but resistance inevitably develops. A new class of therapeutics, Proteolysis-Targeting Chimeras (PROTACs), offers a novel strategy to overcome this resistance by completely eliminating the AR protein. This guide provides a detailed comparison of a leading PROTAC AR degrader, Bavdegalutamide (ARV-110), with the traditional AR inhibitor enzalutamide, focusing on their performance in resistant prostate cancer cell lines.

At the heart of prostate cancer progression lies the androgen receptor, a transcription factor that, when activated by androgens, drives tumor growth. Traditional AR inhibitors work by competitively binding to the AR's ligand-binding domain, preventing its activation. However, resistance mechanisms, including AR mutations, amplification, and the expression of splice variants, can render these inhibitors ineffective.

PROTACs, such as Bavdegalutamide (ARV-110), represent a paradigm shift in AR-targeted therapy. Instead of merely blocking the receptor, these bifunctional molecules hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to specifically tag the AR protein for destruction. This degradation-based approach has shown promise in overcoming the limitations of traditional inhibitors.

Mechanism of Action: Inhibition vs. Degradation

Traditional AR inhibitors, like enzalutamide, function by occupying the ligand-binding pocket of the AR, thereby preventing the binding of androgens and subsequent downstream signaling.[1] This competitive inhibition can be overcome by mechanisms that increase AR signaling, such as AR overexpression or mutations that enable receptor activation even in the presence of the inhibitor.

In contrast, Bavdegalutamide (ARV-110) is a heterobifunctional molecule that binds to both the androgen receptor and the E3 ubiquitin ligase cereblon.[1][2][3][4] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.[3][5][6]

Performance in Resistant Cell Lines: A Quantitative Comparison

The true test of these competing strategies lies in their efficacy against resistant cancer cells. Preclinical data consistently demonstrates the superiority of Bavdegalutamide (ARV-110) in models of enzalutamide resistance.

Cell LineAR StatusCompoundDC50 (nM)IC50 (nM)Reference(s)
VCaPWild-type, AmplifiedBavdegalutamide (ARV-110)~11.5 - 11.5[5][7][8]
EnzalutamideN/A>1000 (in resistant models)[5][9]
LNCaPT878A mutantBavdegalutamide (ARV-110)<12.8 - 16.2[7][8][10]
EnzalutamideN/A140 - 180 (sensitive)[9]
Enzalutamide-Resistant VCaPAR Overexpression/MutationBavdegalutamide (ARV-110)Potent DegradationSignificant Growth Inhibition[5][11]
EnzalutamideN/AHigh Resistance[5][9]
22Rv1AR-V7 Splice VariantBavdegalutamide (ARV-110)Less Effective at AR-V7 degradationStill inhibits proliferation[12]
EnzalutamideN/AResistant[13]

N/A - Not Applicable as inhibitors do not induce degradation.

These data highlight that Bavdegalutamide (ARV-110) not only potently degrades the androgen receptor at nanomolar concentrations but also translates this degradation into effective inhibition of cell proliferation, even in cell lines where enzalutamide has lost its efficacy.

Experimental Protocols

For researchers looking to validate these findings or explore similar compounds, detailed experimental protocols are crucial.

Western Blot for AR Degradation

This protocol is designed to quantify the reduction in AR protein levels following treatment.

  • Cell Culture: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~70-80% confluency.

  • Treatment: Treat cells with varying concentrations of Bavdegalutamide (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (e.g., from Cell Signaling Technology) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[2][3][14][15]

  • Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Treatment: Add test compounds (Bavdegalutamide or enzalutamide) at various concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR-HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: Androgen Receptor (AR) Signaling Pathway.

Traditional_AR_Inhibitor_MOA Androgen Androgen AR AR Androgen->AR Binds & Activates Enzalutamide Traditional AR Inhibitor (e.g., Enzalutamide) Enzalutamide->AR Competitively Binds Blocked_AR Inactive AR Enzalutamide->Blocked_AR Inhibits Downstream_Signaling Downstream AR Signaling AR->Downstream_Signaling Activates Blocked_AR->Downstream_Signaling Blocks

Caption: Mechanism of Traditional AR Inhibitors.

PROTAC_AR_Degrader_MOA ARV110 PROTAC AR Degrader (Bavdegalutamide) Ternary_Complex Ternary Complex (AR-PROTAC-E3) ARV110->Ternary_Complex Forms AR AR AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Results in

Caption: Mechanism of PROTAC AR Degraders.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis Cell_Culture Culture Resistant Prostate Cancer Cells Treatment Treat with PROTAC AR Degrader vs. Traditional Inhibitor Cell_Culture->Treatment Western_Blot AR Degradation Assay (Western Blot) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis_Assay Quantification Quantify AR Levels, Cell Viability, Apoptosis Western_Blot->Quantification Viability_Assay->Quantification Apoptosis_Assay->Quantification Comparison Compare DC50/IC50 Values Quantification->Comparison

Caption: Experimental Workflow for Comparison.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PROTAC AR Degrader-9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of novel chemical compounds like PROTAC AR Degrader-9 are critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a detailed, step-by-step operational plan for the proper disposal of this compound, based on established best practices for potent, research-grade chemicals.

It is imperative to treat all novel compounds as potentially hazardous waste. The primary and mandatory route for the disposal of this compound is through your institution's certified hazardous waste management service, overseen by the Environmental Health and Safety (EHS) office.[1][2] Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines before handling or disposing of this compound.[1][3]

Immediate Safety and Handling Precautions

Due to the potent and targeted nature of PROTAC molecules, it is crucial to handle this compound in a controlled laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant nitrile gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Engineering Controls:

  • All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for chemical waste. The following protocol outlines a general framework that must be adapted to your institution's specific EHS guidelines.

  • Waste Identification and Segregation:

    • Waste Stream: Classify all materials contaminated with this compound as hazardous chemical waste.

    • Segregation: Meticulously separate waste streams to prevent dangerous reactions. Keep solid waste (e.g., contaminated pipette tips, vials, gloves) separate from liquid waste (e.g., unused solutions, solvents). It is also critical to segregate halogenated and non-halogenated solvent wastes.

  • Waste Collection and Containerization:

    • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often a suitable choice. For liquid waste, ensure the container has a secure, tight-fitting lid.

    • Labeling: Clearly label the hazardous waste container with "Hazardous Waste: this compound," the full chemical name if available, and the date of accumulation.

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Disposal:

    • Never dispose of this compound down the sink or in the regular trash.

    • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor, as directed by your EHS office.

Quantitative Data for Disposal Consideration

While a specific SDS for this compound is not publicly available, the following table outlines typical parameters that must be considered for the disposal of potent, small molecule compounds. These values are for illustrative purposes and must be confirmed with the compound-specific SDS.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.Corrosive waste (highly acidic or basic) requires special handling and segregation.
Concentration Limits Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous.Even low concentrations of potent compounds can render a solution hazardous.
Container Size Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.Limits the amount of waste stored in the lab before a scheduled pickup.
Flash Point Liquids with a flash point below 60°C (140°F) are considered ignitable.Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.

Experimental Protocols for Chemical Inactivation (For Research Purposes Only)

The following protocols are provided for informational purposes and are based on general principles for the degradation of complex organic molecules. These procedures should only be considered as a supplementary step before collection by a waste management service and must be approved by your institution's EHS office. Always perform these procedures in a chemical fume hood with appropriate PPE.

Oxidative Degradation using Sodium Hypochlorite (Bleach)

This method utilizes the oxidative properties of bleach to potentially degrade and inactivate certain cytotoxic compounds.

  • Materials:

    • This compound waste solution.

    • Standard household bleach (typically 5.25% sodium hypochlorite).

    • Appropriate glass container for the reaction.

  • Procedure:

    • In a chemical fume hood, place the this compound waste solution in a suitable glass container.

    • Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).

    • Caution: Be aware that mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. Add the bleach slowly and with constant stirring.

    • Allow the mixture to react for a specified time, as determined by your EHS office (e.g., 24 hours), to ensure complete degradation.

    • Dispose of the resulting solution as hazardous waste through your institution's EHS office.

Acid/Base Hydrolysis

This method aims to break down the molecule through hydrolysis.

  • Materials:

    • This compound waste solution.

    • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).

    • pH paper or pH meter.

    • Appropriate glass container for the reaction.

  • Procedure (Base Hydrolysis):

    • In a chemical fume hood, place the waste solution in a suitable glass container.

    • Slowly add 1 M NaOH to the solution while stirring until the pH is >12.

    • Allow the mixture to stir at room temperature for at least 24 hours.

    • Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.

    • Dispose of the neutralized solution as hazardous waste.

  • Procedure (Acid Hydrolysis):

    • In a chemical fume hood, place the waste solution in a suitable glass container.

    • Slowly add 1 M HCl to the solution while stirring until the pH is <2.

    • Allow the mixture to stir at room temperature for at least 24 hours.

    • Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8.

    • Dispose of the neutralized solution as hazardous waste.

Disposal Workflow

G cluster_0 A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Consult EHS for Approved Inactivation Protocol (Optional) E->F G Perform Chemical Inactivation in Fume Hood (If Approved) F->G If approved H Arrange for Pickup with EHS/Hazardous Waste Contractor F->H If not approved or after inactivation G->H I End: Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。